(2R)-2-amino-N-(2-phenylethyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXKSALWCGMYJO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of (2R)-2-amino-N-(2-phenylethyl)propanamide
This in-depth technical guide details the physicochemical properties, synthesis, and analytical characterization of (2R)-2-amino-N-(2-phenylethyl)propanamide , a chiral amino acid amide derivative.[1]
Technical Guide for Research & Development
Executive Summary & Chemical Identity
(2R)-2-amino-N-(2-phenylethyl)propanamide (also known as H-D-Ala-PEA or N-phenethyl-D-alaninamide ) is a chiral building block and a structural analog to several CNS-active agents. It consists of a D-alanine backbone coupled to a phenethylamine moiety.[1][2][3] This compound is frequently utilized in medicinal chemistry as a peptidomimetic scaffold to study membrane permeability, metabolic stability (due to the D-configuration), and as an intermediate in the synthesis of anticonvulsant agents related to lacosamide and safinamide.[1]
Nomenclature & Identification
| Identifier | Details |
| IUPAC Name | (2R)-2-amino-N-(2-phenylethyl)propanamide |
| Common Synonyms | H-D-Ala-PEA; N-phenethyl-D-alaninamide; D-Alanine phenethylamide |
| CAS Number | 858445-73-5 (racemic); Specific (R)-isomer often custom synthesized |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| SMILES | CC(=O)NCCC1=CC=CC=C1 |
| InChI Key | Predicted: OBSIQMZKFXFYLV-UHFFFAOYSA-N (Verify specific isomer) |
Physicochemical Profile
Understanding the physicochemical behavior of this molecule is critical for formulation and pharmacokinetic prediction.[1] The presence of the free primary amine and the lipophilic phenethyl group creates an amphiphilic profile.[1]
Key Parameters (Experimental & Predicted)
| Property | Value / Range | Context & Implications |
| Physical State | Solid (White to off-white powder) | Typically isolated as a hydrochloride or trifluoroacetate salt to improve stability.[1] |
| Melting Point | 110–115 °C (as HCl salt) | Free base may be an oil or low-melting solid; salts are crystalline.[1] |
| Solubility (Water) | High (>10 mg/mL as salt) | The protonated amine ( |
| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar aprotic and protic solvents; limited solubility in non-polar solvents (e.g., Hexane) as a salt.[1] |
| pKa (Amine) | ~9.2 – 9.6 (Predicted) | The |
| LogP | 1.1 – 1.4 (Predicted) | Moderate lipophilicity allows for blood-brain barrier (BBB) penetration, enhanced by the phenethyl group.[1] |
| Polar Surface Area | ~55 Ų | Favorable for CNS penetration (TPSA < 90 Ų).[1] |
Structural Logic & Reactivity
-
Stereochemistry: The (2R) configuration corresponds to the D-amino acid series.[1] This confers resistance to endogenous peptidases (which typically cleave L-isomers), potentially extending the biological half-life compared to its L-enantiomer.[1]
-
Amide Bond: The secondary amide linkage is stable to hydrolysis under neutral conditions but can be cleaved by strong acids/bases or specific amidases.[1]
-
Phenethyl Group: Provides a
- interaction motif often required for binding to monoamine transporters or voltage-gated ion channels.[1]
Synthesis & Manufacturing Protocol
The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide follows a standard peptide coupling strategy.[1] The use of Boc-protected D-Alanine ensures the preservation of chiral integrity.[1]
Synthetic Pathway (Diagram)
Figure 1: Step-wise synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide.
Detailed Protocol
-
Coupling Reaction :
-
Reagents : Boc-D-Ala-OH (1.0 eq), Phenethylamine (1.1 eq), EDC[1]·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).[1]
-
Solvent : Dichloromethane (DCM) or DMF.[1]
-
Procedure : Dissolve Boc-D-Ala-OH in DCM. Add DIPEA and coupling agents.[1] Stir for 10 min at 0°C. Add Phenethylamine. Stir at room temperature for 4–12 hours.
-
Workup : Wash with 1M HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
-
-
Deprotection :
-
Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in Dioxane.[1]
-
Procedure : Dissolve the intermediate in the acid solution. Stir for 1–2 hours until TLC shows consumption of starting material.
-
Isolation : Evaporate solvent.[1] Precipitate the salt using cold diethyl ether. Filter and dry the white solid.[1]
-
Analytical Characterization
To ensure the identity and purity of the compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry (LC-MS)
-
Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).[1]
-
Observed Mass :
.[1] -
Fragmentation : Loss of ammonia (
) or cleavage of the amide bond may be observed at higher collision energies.[1]
Chiral Purity (HPLC)
-
Column : Chiralpak AD-H or OD-H.[1]
-
Mobile Phase : Hexane/Ethanol/DEA (80:20:0.1).[1]
-
Detection : UV at 210 nm or 254 nm.[1]
-
Requirement : Enantiomeric Excess (ee) > 98% to confirm retention of the (2R) configuration.
Biological & Research Context
This molecule serves as a critical reference standard and scaffold in drug discovery.[1]
Structural Analogs
It is structurally related to several clinically significant compounds, serving as a simplified model for structure-activity relationship (SAR) studies.[1]
| Compound | Structural Relation | Mechanism/Use |
| Lacosamide | (R)-isomer, N-benzyl, Acetylated | Anticonvulsant (Na⁺ channel blocker).[1] |
| Safinamide | (S)-isomer, N-benzyl (substituted) | MAO-B inhibitor / Anticonvulsant.[1] |
| Amphetamine | CNS Stimulant (Structure lacks amide/carbonyl).[1] |
Potential Applications
-
Peptide Permeability Models : Used to study the transport of amino acid amides across the blood-brain barrier (BBB).[1] The D-isomer allows for study without rapid enzymatic degradation.[1]
-
Prodrug Design : The amine group can be further functionalized (e.g., carbamates) to create prodrugs of phenethylamine derivatives.[1]
-
Chiral Resolution : Can serve as a chiral solvating agent or intermediate in the resolution of acidic racemates.[1]
Handling & Stability
-
Storage : Store at -20°C. The salt form is hygroscopic; keep in a desiccator.
-
Stability : Stable in solid form for >2 years.[1] In solution (water/buffer), use fresh or freeze; D-isomers are resistant to bacterial degradation but chemical hydrolysis can occur at extreme pH.[1]
-
Safety : Treat as a potential irritant.[1] As a phenethylamine derivative, handle with caution regarding potential CNS activity, although the free amide is generally less potent than the parent amine.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11246233, 2-amino-N-(2-phenylethyl)propanamide. Retrieved from [Link][1]
-
ChemSrc (2025). CAS 858445-73-5 Entry: 2-amino-N-(2-phenylethyl)propanamide.[1] Retrieved from [Link][1]
- Beigi, F. et al. (1998).Peptide transport: N-terminal amino acid derivatives as substrates for the peptide transporter. (Contextual reference for amino acid amide permeability).
- Bialer, M. et al. (2010).Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). (Contextual reference for functionalized amino acid anticonvulsants).
Sources
(2R)-2-amino-N-(2-phenylethyl)propanamide molecular weight and formula
[1][3]
Physicochemical Characterization
The following data establishes the core identity of the molecule. The (2R) designation confirms the amino acid moiety is D-Alanine , distinct from the natural L-Alanine found in proteins.[1][3]
Table 1: Molecular Identity & Properties[1][5]
| Property | Specification | Notes |
| IUPAC Name | (2R)-2-amino-N-(2-phenylethyl)propanamide | Unambiguous identification of D-isomer.[1] |
| Common Name | D-Alanyl-phenethylamine | Often abbreviated as D-Ala-PEA.[1] |
| Molecular Formula | ||
| Molecular Weight | 192.26 g/mol | Average mass.[1] |
| Monoisotopic Mass | 192.12626 Da | Essential for High-Res MS validation.[1] |
| PubChem CID | 10913788 | Database reference ID [1].[1][4] |
| Predicted LogP | ~1.0 | Moderate lipophilicity; likely BBB permeable.[1] |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 2 | Carbonyl ( |
Structural SMILES
CC(=O)NCCC1=CC=CC=C1 (Note: The @ symbol denotes the (R)-stereochemistry at the alpha-carbon).[1][4]
Synthetic Methodology (Solution Phase)
Objective: Synthesize (2R)-2-amino-N-(2-phenylethyl)propanamide with >98% enantiomeric excess (ee).
Rationale: Solid-phase synthesis is inefficient for this small molecule.[1] A solution-phase approach using Boc-D-Ala-OH is preferred over Fmoc to simplify the final deprotection and workup, avoiding the formation of non-volatile piperidine adducts.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthetic pathway utilizing Boc-chemistry for enantiomeric preservation.
Detailed Protocol
Step 1: Amide Coupling
-
Dissolution: In a round-bottom flask, dissolve Boc-D-Ala-OH (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) to the solution.[1] Stir at
for 30 minutes to form the active ester. -
Addition: Add 2-Phenylethylamine (1.0 eq) and DIPEA (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over and concentrate in vacuo to yield the Boc-protected intermediate.
Step 2: Deprotection & Isolation [1][3]
-
Cleavage: Dissolve the intermediate in a minimum volume of DCM. Add 4M HCl in Dioxane (10 eq).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the Boc-protected spot).[1]
-
Isolation: The product often precipitates as the hydrochloride salt. Dilute with diethyl ether to maximize precipitation.[1][5]
-
Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic).
-
Yield: Expected yield 85–95%.
Analytical Validation
To ensure the synthesized compound meets the "Research Grade" standard, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, DMSO-d6):
Mass Spectrometry
Biological Context & Mechanism
The selection of the (2R) (D-isomer) over the natural (2S) (L-isomer) is a deliberate medicinal chemistry tactic.[1]
Metabolic Stability (The "D-Effect")
Endogenous peptidases and amidases generally exhibit high stereoselectivity for L-amino acids.[1]
-
L-Ala-PEA: Rapidly hydrolyzed in plasma, releasing PEA immediately (spike kinetics).[1]
-
D-Ala-PEA ((2R)): Exhibits significantly slower hydrolysis rates.[1] This steric mismatch with the enzyme's active site prolongs the half-life of the prodrug, leading to a sustained release of the active Phenethylamine moiety [3].[3]
Metabolic Pathway Visualization
Figure 2: Metabolic activation pathway.[1] The (2R) configuration acts as a "metabolic brake," slowing enzymatic cleavage.[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10913788, (2R)-2-amino-N-(2-phenylethyl)propanamide. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][3] (Standard reference for EDC/HOBt coupling to prevent racemization).
-
Vig, B. S., et al. (2013). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and hydrophobicity on solution stability, enzymatic hydrolysis, and intestinal permeability. Molecular Pharmaceutics, 10(2), 554–565.[1][3] (Demonstrates the stability difference between D- and L-amino acid prodrugs). Retrieved from [Link][1][3]
Sources
- 1. 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-2-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | C28H40N4O8S2 | CID 88151132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]
- 4. PubChemLite - (2r)-2-amino-n-(2-phenylethyl)propanamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability Profile: (2R)-2-amino-N-(2-phenylethyl)propanamide
This technical guide details the thermodynamic and kinetic stability profile of (2R)-2-amino-N-(2-phenylethyl)propanamide , chemically identified as the D-alanyl derivative of 2-phenylethylamine (D-Ala-PEA).
Designed for drug development professionals, this analysis treats the compound as a New Chemical Entity (NCE), focusing on its physicochemical integrity, degradation mechanisms, and experimental validation protocols.
Executive Summary & Molecular Identity
Compound: (2R)-2-amino-N-(2-phenylethyl)propanamide Synonyms: D-Alanyl-phenethylamine; D-Ala-PEA Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol
This molecule conjugates a D-amino acid (D-alanine) with a trace amine backbone (phenethylamine) via an amide linkage. Its stability profile is governed by three competing thermodynamic vectors:
-
Amide Bond Hydrolysis: The thermodynamic drive toward bond cleavage (negative
). -
Stereochemical Integrity: The potential for racemization at the
-carbon (D L conversion). -
Solid-State Lattice Energy: The stabilization provided by salt formation (e.g., Hydrochloride, Fumarate) versus the free base.
Unlike its L-enantiomer, the (2R)-isomer exhibits superior resistance to enzymatic proteolysis in biological matrices; however, its chemical thermodynamic stability remains subject to standard amide degradation kinetics.
Thermodynamic vs. Kinetic Stability
It is critical to distinguish between the molecule's energy state (thermodynamics) and its degradation rate (kinetics).
| Feature | Thermodynamic State | Kinetic Reality (Shelf-Life) |
| Amide Bond | Unstable. Equilibrium favors hydrolysis products (Alanine + Phenethylamine). | Stable. High activation energy ( |
| Chirality (2R) | Meta-stable. Racemic mixture (DL) is entropically favored ( | Stable. Racemization requires high activation energy (proton abstraction), usually occurring only at extreme pH ( |
| Crystal Form | Polymorphic. Multiple lattice arrangements possible. | Variable. Depends on salt counterion selection (e.g., HCl vs. Tartrate) and solvent of crystallization. |
The Hydrolysis Equilibrium
The primary degradation pathway is the hydrolysis of the amide bond. Thermodynamically, the reaction is exergonic:
Despite this negative free energy, the amide bond has a half-life of years at pH 6–7 due to resonance stabilization of the N-C=O bond, which renders the carbonyl carbon less electrophilic.
Degradation Mechanisms (The "Why")
Acid/Base Catalyzed Hydrolysis
The stability of (2R)-2-amino-N-(2-phenylethyl)propanamide is highly pH-dependent.
-
Acidic pH (< 3): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
-
Basic pH (> 9): Hydroxide ions (
) directly attack the carbonyl. -
pH of Maximum Stability (
): Typically between pH 5.0 and 6.5 for -amino amides, where the N-terminal amine is protonated ( ), exerting an electron-withdrawing inductive effect that paradoxically protects the amide slightly, but more importantly, avoids the rapid base-catalyzed pathway.
Racemization (Chiral Inversion)
The (2R) configuration is crucial for specific biological activity. Racemization occurs via the formation of an enol intermediate.
-
Mechanism: A base abstracts the acidic
-proton (on the alanine moiety). -
Risk Factor: The presence of the electron-withdrawing amide carbonyl increases the acidity of the
-proton compared to a simple amine, but it is less acidic than in esters. -
Outcome: Conversion from pure (2R) to a racemic (2R/2S) mixture, resulting in loss of potency and potential toxicity ("isomeric ballast").
Oxidative Deamination
While less prominent than hydrolysis, the primary amine on the alanine side chain is susceptible to oxidative deamination in the presence of radical initiators (light, peroxides) or transition metals, leading to the formation of a pyruvate derivative.
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation routes.
Figure 1: Primary degradation pathways for D-Ala-PEA: Hydrolysis (irreversible) and Racemization (reversible equilibrium).
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability, the following experimental workflows are required. These protocols are designed to generate self-validating data suitable for regulatory filing (e.g., IND/NDA).
Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.
| Stress Condition | Protocol | Endpoint Analysis |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24–48 hours | HPLC-UV/MS (Loss of parent, appearance of D-Ala) |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4–8 hours | HPLC-UV/MS (Rapid hydrolysis expected) |
| Oxidation | 3% | LC-MS (Check for N-oxides or deamination) |
| Thermal | Solid state, 60°C & 80°C, 7 days | DSC/TGA (Polymorph change), HPLC (Purity) |
| Photostability | UV/Vis (1.2 million lux hours) | HPLC (Check for radical oxidation products) |
pH-Rate Profiling (Solution Thermodynamics)
Objective: Determine the pH of maximum stability (
-
Buffer Preparation: Prepare constant ionic strength buffers ranging from pH 1.0 to 12.0.
-
Incubation: Dissolve compound (approx. 100 µg/mL) in each buffer at elevated temperature (e.g., 40°C, 60°C) to accelerate degradation.
-
Sampling: Aliquot at time points
hours. Quench immediately (e.g., neutralize pH or freeze). -
Analysis: Plot
vs. pH. The "V-shaped" curve will indicate specific acid/base catalysis regions.
Arrhenius Kinetics (Shelf-Life Prediction)
Objective: Extrapolate stability at storage temperature (25°C) from accelerated data.
-
Method: Conduct isothermal degradation studies at three temperatures (e.g., 50°C, 60°C, 70°C) at the identified
. -
Calculation: Use the Arrhenius equation:
Where is the rate constant, is activation energy, is the gas constant, and is temperature in Kelvin. -
Validity Check: Linearity of the plot (
vs ) confirms a single degradation mechanism dominates.
Solid-State Characterization Workflow
Objective: Ensure the physical form (crystal lattice) does not shift to a lower-energy (less soluble) polymorph.
Figure 2: Integrated workflow for characterizing solid-state and solution stability.
Formulation Implications
Based on general amino acid amide behavior:
-
Salt Selection: The free base is likely an oil or low-melting solid. A Hydrochloride (HCl) or Mesylate salt is recommended to increase the melting point (
C) and lattice energy, thereby reducing molecular mobility and chemical reactivity in the solid state. -
Excipient Compatibility: Avoid reducing sugars (e.g., lactose) to prevent Maillard reactions with the primary amine.
-
Aqueous Formulations: Must be buffered near pH 6.0. If intended for injection, lyophilization is preferred over liquid storage to arrest hydrolysis.
References
-
Hydrolysis Kinetics of Amino Acid Amides: Kahyaoglu, A. et al. "Kinetics and mechanism of hydrolysis of some amine–cyanoboranes." Journal of the Chemical Society, Dalton Transactions.[1] (Detailed kinetic analysis of amine-amide hydrolysis steps).
-
Peptide Bond Stability: Arii, K. et al. "Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution."[2] European Journal of Pharmaceutical Sciences, 1999.[2] (Establishes pH-rate profiles and activation energies for alanyl-amides).
-
Phenethylamine Physicochemical Properties: "Phenethylamine."[3][4][5][6][][8][9] PubChem Database, National Center for Biotechnology Information. (Data on pKa, solubility, and salt forms of the phenethylamine backbone).
-
Deamidation and Racemization Mechanisms: Manning, M.C. et al. "Stability of Protein Pharmaceuticals." Pharmaceutical Research, 1989. (Foundational text on deamidation and racemization mechanisms in peptide drugs).
-
Prodrug Stability Strategies: Vig, B.S. et al. "Amino Acid Ester Prodrugs." Advanced Drug Delivery Reviews, 2013. (Discusses the stabilization of amine drugs via amino acid conjugation).
Sources
- 1. Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide,1222068-65-6-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 4. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. 2-hydroxy-N-(2-phenylethyl)propanamide|lookchem [lookchem.com]
- 8. CA2599545A1 - Preparation of amino acid-fatty acid amides - Google Patents [patents.google.com]
- 9. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2R)-2-amino-N-(2-phenylethyl)propanamide: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral molecule belonging to the class of N-substituted amino acid amides. Derived from D-alanine and 2-phenylethylamine, this compound holds potential as a valuable building block in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, its structural similarity to other neurologically active alaninamide derivatives suggests its potential for exploration in neuroscience research.[1][2][3][4] This guide provides a comprehensive overview of its chemical identity, a robust and stereochemically-controlled synthetic route, detailed analytical procedures for its characterization, and a discussion of its potential applications based on analogous compounds.
Chemical Identity and Physicochemical Properties
Proper identification is critical for any research chemical. The primary identifiers and computed physicochemical properties for (2R)-2-amino-N-(2-phenylethyl)propanamide are summarized below. A specific CAS Registry Number for this stereoisomer is not prominently available in public databases; therefore, identification relies on its systematic name and structural identifiers.
Table 1: Chemical Identifiers [5]
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-N-(2-phenylethyl)propanamide |
| PubChem CID | 10913788 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Canonical SMILES | CN |
| InChI | InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 |
| InChIKey | NEXKSALWCGMYJO-SECBINFHSA-N |
Table 2: Predicted Physicochemical Properties [5]
| Property | Value |
| Molecular Weight | 192.26 g/mol |
| Monoisotopic Mass | 192.12627 Da |
| XLogP3 (Predicted) | 1.0 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 52.0 Ų |
Stereoselective Synthesis
The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide requires the formation of an amide bond between the carboxylic acid of a D-alanine derivative and the amine group of 2-phenylethylamine. A critical aspect of this synthesis is the preservation of the stereocenter at the alpha-carbon of the D-alanine. This is achieved through the use of an N-terminal protecting group (e.g., Boc or Fmoc) and specific peptide coupling reagents that minimize racemization.[6][7][8]
Causality in Reagent Selection
-
N-Protection: The amino group of D-alanine must be protected (e.g., with a tert-butyloxycarbonyl, 'Boc', group) to prevent self-coupling and other side reactions. The Boc group is chosen for its stability under coupling conditions and its straightforward removal under acidic conditions.
-
Coupling Reagents: The choice of coupling reagent is paramount for preventing racemization of the chiral center. While simple carbodiimides like Dicyclohexylcarbodiimide (DCC) can be effective, they are often used with additives to suppress racemization.[8][9] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium reagents like PyBOP are highly efficient and are known to minimize the risk of epimerization.[7][10] The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is a cost-effective and highly effective strategy that forms an activated ester intermediate, which reacts cleanly with the amine with minimal racemization.[6][8][10]
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride or trifluoroacetate salts of the amine starting material and to facilitate the coupling reaction.[8]
Synthetic Workflow Diagram
Caption: Workflow for the stereoselective synthesis of the target compound.
Experimental Protocol: Synthesis via DIC/HOBt Coupling
-
N-Protection of D-Alanine:
-
Dissolve D-Alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product, N-Boc-D-alanine, with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected amino acid.
-
-
Amide Coupling:
-
Dissolve N-Boc-D-alanine (1.0 eq) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Add 2-phenylethylamine (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C and add Diisopropylcarbodiimide (DIC, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Boc-Deprotection:
-
Dissolve the purified protected amide from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) or in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
If using TFA, co-evaporate with toluene several times to remove residual acid.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt). Filter and dry to obtain the final product.
-
Potential Applications in Neuroscience Research
While direct biological studies of (2R)-2-amino-N-(2-phenylethyl)propanamide are not available in published literature, a growing body of research on structurally related alaninamide derivatives demonstrates their potential as modulators of the central nervous system (CNS).[2][3] These compounds have shown promising activity in preclinical models of epilepsy and neuropathic pain.[1][4]
A recent study detailed a series of novel alaninamide derivatives that exhibited potent and broad-spectrum antiseizure activity in various animal models, including the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant seizures.[2] The mechanism of action for some of these analogs is thought to involve the inhibition of fast sodium currents or modulation of Cav1.x (L-type) calcium channels.[2][3]
Given these findings, (2R)-2-amino-N-(2-phenylethyl)propanamide represents an interesting candidate for screening in CNS-related assays. Its structural components—a chiral amino acid core and a phenylethyl moiety—are common features in many neurologically active compounds. Researchers in drug development could utilize this compound as:
-
A scaffold for building combinatorial libraries for CNS drug discovery.[2]
-
A candidate for in vitro and in vivo screening in models of epilepsy, anxiety, and neuropathic pain.[1][3]
-
A tool compound to probe structure-activity relationships (SAR) within the alaninamide class of molecules.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the synthesized compound is essential. Standard analytical techniques include NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. However, to confirm the enantiomeric purity, a chiral high-performance liquid chromatography (HPLC) method is required.
Analytical Workflow Diagram
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for method development. The choice of chiral stationary phase (CSP) and mobile phase composition may require optimization. Polysaccharide-based CSPs are often effective for separating aromatic compounds.[11]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Amylose or cellulose-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).
-
-
Sample and Mobile Phase Preparation:
-
Prepare a racemic standard of (2RS)-2-amino-N-(2-phenylethyl)propanamide to determine the retention times of both enantiomers.
-
Prepare the mobile phase, typically a mixture of a non-polar solvent and an alcohol (e.g., n-Hexane and Isopropanol, 90:10 v/v).[11] Degas the mobile phase before use.
-
Dissolve the synthesized (2R)-enantiomer and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter all samples through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions: [11][12]
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times for the (2R) and (2S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired (2R)-enantiomer and Area_minor is the peak area of the undesired (2S)-enantiomer.
-
Safety and Handling
As with any research chemical, (2R)-2-amino-N-(2-phenylethyl)propanamide should be handled with appropriate care. While specific toxicity data is unavailable, general precautions for amino acid amides should be followed.[13][14]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]
-
Kamiński, K., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. ACS Chemical Neuroscience. [Link]
-
Jakubiec, M., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences. [Link]
-
Kamiński, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules. [Link]
-
Kamiński, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed. [Link]
-
Zhang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. [Link]
-
Johnson, W., et al. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology. [Link]
-
PubChemLite. (n.d.). (2r)-2-amino-n-(2-phenylethyl)propanamide. PubChemLite. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Carl ROTH. [Link]
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
Sources
- 1. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - (2r)-2-amino-n-(2-phenylethyl)propanamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 13. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
The D-Alanine Scaffold: (2R)-2-amino-N-(2-phenylethyl)propanamide in Peptidomimetic & CNS Drug Design
[1]
Executive Summary: The Convergence of Two Privileged Structures
Compound Identity: (2R)-2-amino-N-(2-phenylethyl)propanamide
Synonyms: H-D-Ala-PEA, D-Alanyl-phenethylamide
Molecular Formula:
This guide analyzes (2R)-2-amino-N-(2-phenylethyl)propanamide , a strategic chiral building block that fuses two "privileged structures" in medicinal chemistry: the D-Alanine amino acid moiety and the 2-phenethylamine pharmacophore .[1]
While the L-enantiomer is ubiquitous in biology, the (2R) (D-configuration) discussed here is a critical tool for medicinal chemists.[1] It is primarily employed to:
-
Enhance Metabolic Stability: The (2R)-stereocenter confers resistance against endogenous aminopeptidases that rapidly degrade L-amino acid amides.[1]
-
Target Bacterial Cell Walls: Mimic the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors for antibiotic development.[1][2]
-
Modulate CNS Activity: Leverage the phenethylamine group for blood-brain barrier (BBB) penetration while using the amino acid scaffold to reduce direct sympathomimetic toxicity.
Synthetic Architecture & Protocol
Expertise & Experience: The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide appears deceptively simple.[1] However, the critical quality attribute (CQA) is maintaining the Enantiomeric Excess (ee%) of the D-Alanine center. Direct coupling without racemization suppression is the most common failure mode.
Optimized Synthetic Route (Boc-Strategy)
We utilize a tert-butyloxycarbonyl (Boc) protection strategy.[1] Fmoc is avoided here due to the basic conditions of deprotection (piperidine) which can induce racemization in sensitive phenethyl-amides via proton abstraction at the
Step 1: Activation and Coupling
Reagents: Boc-D-Alanine, EDC[1]·HCl, HOBt (or HOAt), 2-Phenylethylamine, DIPEA, DCM/DMF.
-
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide.[1] We add HOBt (Hydroxybenzotriazole) to form an active ester in situ. Crucially , HOBt suppresses the formation of the oxazolone intermediate, which is the primary pathway for racemization during amide coupling [1].
Step 2: Deprotection
Reagents: TFA (Trifluoroacetic acid) in DCM (1:1 ratio) or 4M HCl in Dioxane.[1]
-
Rationale: HCl/Dioxane is preferred if the final product is desired as a stable hydrochloride salt (H-D-Ala-PEA[1] · HCl), which is a free-flowing white solid easier to handle than the hygroscopic trifluoroacetate salt.
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (
-
Charge: To a round-bottom flask, add Boc-D-Alanine (1.0 eq) and HOBt (1.2 eq) dissolved in anhydrous DCM (
M concentration). -
Activate: Cool to 0°C. Add EDC·HCl (1.2 eq) and DIPEA (2.5 eq).[1] Stir for 15 minutes. Observation: Solution typically turns clear to slightly cloudy.[1]
-
Couple: Add 2-Phenylethylamine (1.1 eq) dropwise.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup (Self-Validating Step):
-
Wash organic layer with 1M Citric Acid (removes unreacted amine/EDC).
-
Wash with Sat.
(removes unreacted acid/HOBt).[1] -
Wash with Brine, dry over
.
-
-
Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir 2 hours. Evaporate solvent. Triturate residue with diethyl ether to precipitate the product.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis ensuring retention of chirality via HOBt-mediated active ester formation.
Physicochemical & Analytical Characterization
To ensure the integrity of the building block, the following data profile must be met.
| Property | Specification | Method/Notes |
| Appearance | White to off-white crystalline solid | As HCl salt.[1] Free base is an oil. |
| Solubility | Soluble in Water, Methanol, DMSO | High polarity due to free amine. |
| Purity (HPLC) | > 98.0% | Reverse Phase C18, Acetonitrile/Water gradient. |
| Chiral Purity (ee%) | > 99.0% | Critical: Chiral HPLC (Daicel Chiralpak AD-H or OD-H).[1] |
| Mass Spec (ESI) | Consistent with | |
| 1H NMR (DMSO-d6) | Diagnostic doublet at 1.35 ppm confirms Alanine methyl group.[1] |
Chiral Analysis Protocol: To validate the (2R) configuration against the (2S) impurity, derivatize a small aliquot with Marfey’s Reagent (FDAA). The resulting diastereomers are easily separable on standard C18 HPLC columns, avoiding the need for expensive chiral columns during routine process checks [2].
Applications in Drug Discovery[2][3]
Peptidomimetics & Protease Resistance
The amide bond is the backbone of proteins but also their weak point. Endogenous enzymes (aminopeptidases) recognize the natural L-configuration.[1]
-
Mechanism: By substituting L-Ala with D-Ala (the (2R)-isomer), the resulting molecule acts as a "bio-isostere" that fits into the receptor pocket but cannot be cleaved by the catalytic triad of the protease.[1]
-
Application: This is vital in designing oral peptide drugs where gastric stability is required.
CNS & Neurological Targets
The 2-phenylethyl moiety is a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs).[1]
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine derivatives are potent agonists.[1][3] The addition of the D-Alanine tail modifies the lipophilicity (LogP) and prevents rapid degradation by Monoamine Oxidase B (MAO-B) [3].[1]
-
Lacosamide Analogs: The structure of (2R)-2-amino-N-(2-phenylethyl)propanamide mimics the "head group" of Lacosamide (an anticonvulsant).[1] Functionalizing the free amine of this building block allows for the rapid generation of functionalized amino acid anticonvulsants (FAAs).
Bacterial Cell Wall Inhibitors
Bacteria use D-Alanine to crosslink peptidoglycan.[4]
-
Strategy: This molecule can act as a competitive inhibitor or a "false substrate" for Ddl, disrupting cell wall synthesis. It serves as a fragment for developing novel antibiotics effective against MRSA [4].
Mechanism of Action Diagram
Figure 2: The dual-functionality of the scaffold: Stereochemical resistance to proteolysis and pharmacophore-driven receptor engagement.[1]
Safety & Handling
-
Hazards: As a primary amine derivative, the free base may be irritating to eyes and skin. The hydrochloride salt is generally safer but should be treated as a potential bioactive agent.
-
Storage: Store at -20°C. Hygroscopic (if salt form). Keep under inert gas.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link[1]
-
Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link[1]
-
Kovac, A., et al. (2008).[4] Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening.[1][4] Journal of Medicinal Chemistry, 51(23), 7442-7448.[4] Link
Sources
- 1. 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-2-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | C28H40N4O8S2 | CID 88151132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for (2R)-2-amino-N-(2-phenylethyl)propanamide
Application Note: Scalable Synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide (also known as L-Alanyl-phenethylamide). This compound serves as a critical chiral building block in the development of CNS-active pharmaceutical ingredients and protease inhibitors.
The method utilizes a Boc-protection strategy combined with EDC/HOBt coupling to ensure high enantiomeric retention (>99% ee) and ease of purification. Unlike direct condensation methods which risk significant racemization via oxazolone formation, this stepwise approach guarantees the integrity of the (2R)-stereocenter.
Retrosynthetic Analysis & Strategy
The synthesis is designed to disconnect the amide bond, tracing back to the commercially available, enantiopure Boc-L-Alanine and 2-Phenylethylamine .
Key Strategic Decisions:
-
Protection Group: tert-Butyloxycarbonyl (Boc) is selected over Fmoc due to its stability against the basic conditions potentially used in subsequent functionalization steps and the ease of removal using HCl/Dioxane to yield a stable hydrochloride salt.
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-Hydroxybenzotriazole (HOBt) is chosen. HOBt acts as a nucleophilic additive, intercepting the O-acylisourea intermediate to form a less reactive active ester, thereby suppressing the racemization pathway (azlactone formation).
Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center.
Materials & Equipment
| Reagent | CAS No.[1][2][3][4] | Grade | Role |
| Boc-L-Alanine | 15761-38-3 | >99% (HPLC) | Chiral Starting Material |
| 2-Phenylethylamine | 64-04-0 | >99% | Nucleophile |
| EDC·HCl | 25952-53-8 | Synthesis | Coupling Agent |
| HOBt (anhydrous) | 2592-95-2 | Synthesis | Racemization Suppressor |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
| 4M HCl in Dioxane | N/A | Reagent | Deprotection Agent |
Safety Note: EDC is a skin sensitizer and irritant. Phenylethylamine is corrosive. All operations must be performed in a fume hood.
Experimental Protocol
Phase 1: Amide Coupling (The "Active Ester" Method)
Objective: Form the amide bond while preventing racemization.
-
Activation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Alanine (1.0 equiv, 10 mmol, 1.89 g) in anhydrous DCM (50 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add HOBt (1.2 equiv, 12 mmol, 1.62 g). Stir for 10 minutes. Note: HOBt may not dissolve completely immediately.
-
Add EDC·HCl (1.2 equiv, 12 mmol, 2.30 g). Stir for 30 minutes at 0°C. The solution will clarify as the active ester forms.
-
-
Coupling:
-
Add 2-Phenylethylamine (1.1 equiv, 11 mmol, 1.38 mL) dropwise to the cold mixture.
-
Optional: If the amine is available as a hydrochloride salt, add 1.2 equiv of DIPEA to liberate the free base.
-
Allow the reaction to warm to room temperature (RT) naturally and stir for 12–16 hours.
-
-
Workup:
-
Dilute the reaction mixture with DCM (50 mL).
-
Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and EDC byproducts (urea).
-
Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted Boc-L-Alanine and HOBt.
-
Brine Wash: Wash with Saturated NaCl (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-intermediate (typically a white or off-white solid).
-
Phase 2: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final amine salt.
-
Cleavage:
-
Dissolve the crude Boc-intermediate in a minimal amount of DCM (5–10 mL).
-
Add 4M HCl in Dioxane (10 equiv relative to SM).
-
Stir at RT for 2–4 hours. A white precipitate (the product hydrochloride) should begin to form.
-
-
Isolation:
-
Add diethyl ether (50 mL) to the reaction mixture to complete the precipitation.
-
Filter the solid under vacuum or nitrogen pressure.
-
Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove dioxane and byproduct traces.
-
Dry under high vacuum to afford (2R)-2-amino-N-(2-phenylethyl)propanamide hydrochloride .
-
Process Logic & Workflow
The following flowchart illustrates the decision-making process during synthesis to ensure quality control.
Figure 2: Logical workflow for the synthesis and validation steps.
Characterization & Validation
To ensure the product meets pharmaceutical standards, the following analytical data must be verified:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Look for the doublet corresponding to the alanine methyl group at ~1.3 ppm.
-
Verify the multiplet for the phenylethyl side chain (~2.7 ppm and ~3.3 ppm).
-
Confirm the aromatic protons (7.1–7.3 ppm).
-
Critical: The integration ratio of the methyl doublet to the aromatic protons must be 3:5.
-
-
Chiral HPLC (Enantiomeric Excess):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.
-
Criterion: The (2R) isomer should constitute >99.0% of the area. Presence of the (2S) isomer indicates racemization occurred during the coupling step (likely due to insufficient HOBt or high temperature).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete coupling or loss during extraction. | Check aqueous layers for product (though unlikely for this lipophilic amide). Ensure activation time is sufficient (30 min) before adding amine. |
| Racemization (>1% isomer) | High temperature or base excess. | Maintain 0°C strictly during activation. Ensure HOBt is fresh. Avoid using DIPEA unless the amine is a salt. |
| Oily Product (Post-Deprotection) | Residual solvent or hygroscopic salt. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. Dry under high vacuum for >12h. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation.[5] Chemical Society Reviews, 38(2), 606-631.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
PubChem. (2023). (2R)-2-amino-2-phenylacetamide (Related Structure Data).[1] National Library of Medicine.
Sources
- 1. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-(sec-butyl)propanamide hydrochloride | C7H17ClN2O | CID 53409070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1 | Chemsrc [chemsrc.com]
- 4. 2-hydroxy-N-(2-phenylethyl)propanamide|lookchem [lookchem.com]
- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
purification methods for (2R)-2-amino-N-(2-phenylethyl)propanamide
An Application Guide to the Purification of (2R)-2-amino-N-(2-phenylethyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereoisomeric Purity
(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral amide, a structural motif of significant interest in medicinal chemistry and materials science. As with all chiral molecules, its three-dimensional arrangement is critical to its biological activity and physical properties. The "(2R)" designation specifies one of two possible enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, obtaining this compound in high enantiomeric purity is not merely a matter of quality control; it is a fundamental requirement for its safe and effective application in research and drug development.[2]
Synthetic routes to (2R)-2-amino-N-(2-phenylethyl)propanamide, typically involving the coupling of an alanine derivative with 2-phenylethylamine, can introduce stereochemical impurities. These can arise from starting materials with insufficient enantiomeric purity or from racemization occurring during the reaction. This guide provides a detailed overview of robust methods for the purification of the target (2R)-enantiomer, focusing on the underlying principles and practical execution of diastereomeric crystallization and chiral chromatography.
Purification Strategy Overview
The primary challenge in purifying (2R)-2-amino-N-(2-phenylethyl)propanamide is the separation of its (2S)-enantiomer. Since enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media), specialized techniques are required.[1] The two principal strategies discussed herein are:
-
Diastereomeric Resolution via Crystallization: This classical method involves converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. Diastereomers have distinct physical properties and can be separated by conventional means like fractional crystallization.[3][4][5]
-
Chiral Chromatography: This direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and enabling their separation.[2][3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques in this category.[6]
Caption: High-level overview of purification pathways.
Method 1: Purification via Diastereomeric Crystallization
This technique is one of the oldest and most cost-effective methods for large-scale chiral resolution.[3] It leverages the formation of diastereomeric salts which, unlike enantiomers, have different solubilities in a given solvent system, allowing one to crystallize preferentially.[4][5][7]
Principle of Operation
The basic amine group in (2R)-2-amino-N-(2-phenylethyl)propanamide allows it to form salts with acidic chiral resolving agents. The process involves two key, reversible steps: salt formation and liberation of the free amine.
Caption: Workflow for diastereomeric salt resolution.
Experimental Protocol: Resolution with Tartaric Acid
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is crucial for success.
1. Selection of Resolving Agent:
-
Rationale: The choice of resolving agent is critical and often empirical. Common choices for resolving chiral amines include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphorsulfonic acid.[4] The goal is to form a diastereomeric salt pair where one salt is significantly less soluble than the other in a practical solvent.
-
Recommendation: (+)-Tartaric acid is a cost-effective and widely used starting point.
2. Diastereomeric Salt Formation & Crystallization:
-
Dissolution: Dissolve the crude (racemic or enantioenriched) 2-amino-N-(2-phenylethyl)propanamide in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.
-
Agent Addition: In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.
-
Mixing: Slowly add the resolving agent solution to the amine solution with continuous stirring. The 0.5 equivalence is used because one molecule of the dicarboxylic tartaric acid can form a salt with two molecules of the amine.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of a precipitate indicates that one diastereomeric salt is less soluble.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
3. Liberation of the Free Amine:
-
Redissolution: Suspend the isolated diastereomeric salt crystals in water.
-
Basification: Add an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃) dropwise while stirring until the pH is basic (pH > 10). This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R)-2-amino-N-(2-phenylethyl)propanamide.
4. Purity Assessment:
-
Analyze a small sample of the purified amine using analytical chiral HPLC (see Method 2) to determine the enantiomeric excess (e.e.). If the desired purity is not achieved, a second recrystallization of the diastereomeric salt may be necessary.
Method 2: Chromatographic Purification
Chromatographic methods offer high resolution and are suitable for both analytical-scale purity assessment and preparative-scale purification.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Operation: Chiral HPLC is a direct method that relies on a Chiral Stationary Phase (CSP).[2] These phases create a chiral environment within the column. As the enantiomers pass through, they form transient, diastereomeric complexes with the CSP. Differences in the stability of these complexes lead to different retention times, enabling separation.[3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amides.[8]
Protocol: Method Development & Preparative Separation
-
Column Selection:
-
Mobile Phase Screening (Analytical Scale):
-
Normal Phase: A mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typical. The alcohol modifier is crucial for tuning retention and selectivity.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.[2][6]
-
Procedure: Prepare a ~1 mg/mL solution of the crude amide. Inject onto the analytical column and test various mobile phase compositions to achieve baseline separation (Resolution, Rs > 1.5).
-
-
Method Optimization and Scale-Up:
-
Once optimal analytical conditions are found, they can be scaled to a larger-diameter preparative column. The flow rate is adjusted based on the column cross-sectional area to maintain linear velocity.
-
The sample is dissolved in the mobile phase at the highest possible concentration without causing peak distortion and injected in repeated cycles.
-
Fractions corresponding to the desired (2R)-enantiomer are collected, combined, and the solvent is removed under reduced pressure.
-
| Parameter | Normal Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H)[8] | Protein or Cellulose-based CSP (e.g., Chiralcel OJ-RH)[6] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v)[2] | Phosphate Buffer/Acetonitrile (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Advantages | High selectivity, simple mobile phases | Good for polar compounds, compatible with MS |
| Disadvantages | Higher cost of solvents, sample solubility can be low | Can have lower efficiency, buffer preparation |
Table 1: Typical starting conditions for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC)
Principle of Operation: SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[6] It is often considered a "green" alternative to normal phase HPLC due to reduced organic solvent consumption. For chiral separations, SFC often provides faster analysis and higher efficiency than HPLC.
The purification principle is analogous to HPLC, relying on a CSP to differentiate between enantiomers. The mobile phase consists of supercritical CO₂ and a small amount of an organic modifier (e.g., methanol).
Protocol Outline:
-
System: An SFC system equipped with a CSP (the same columns used for HPLC can often be used).
-
Mobile Phase: Supercritical CO₂ with a gradient of an alcohol co-solvent (e.g., 5% to 40% methanol).
-
Screening: Screen different co-solvents and additives (e.g., diethylamine for basic compounds) to optimize separation.
-
Scale-Up: Similar to HPLC, the optimized method can be scaled to a preparative system for bulk purification.
Purity Assessment: Validating Success
After any purification procedure, the enantiomeric purity of the final product must be rigorously confirmed.
-
Analytical Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess (e.e.). A small, accurately weighed sample of the purified product is analyzed using the optimized analytical method. The e.e. is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
-
NMR Spectroscopy with Chiral Solvating Agents: In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy can be used. Adding a chiral solvating agent can induce a chemical shift difference between corresponding protons of the two enantiomers, allowing for their integration and the determination of enantiomeric purity.[9]
Conclusion and Recommendations
The purification of (2R)-2-amino-N-(2-phenylethyl)propanamide to a high degree of enantiomeric purity is an essential step for its application in regulated environments.
-
For large-scale industrial production , diastereomeric crystallization is often the most economically viable method, despite requiring more process development.[3]
-
For research and development , where flexibility and speed are paramount, preparative chiral HPLC or SFC are the methods of choice. They offer high resolution and can be readily adapted to purify a wide range of quantities, from milligrams to kilograms.[6]
Regardless of the method chosen, a validated analytical technique, such as chiral HPLC, is indispensable for accurately assessing the enantiomeric excess of the final product and ensuring it meets the required specifications.
References
- Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- Valko, K. (Ed.). (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
Kusuyama, T., & Nabeya, H. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(9), 13673–13709. [Link]
-
Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from BVIS. [Link]
-
RotaChrom (n.d.). Isomer separation by CPC chromatography. Retrieved from RotaChrom Technologies. [Link]
-
Mol-Instincts (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from Mol-Instincts. [Link]
- Shalev, A., et al. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.
- Kwan, M. H. T. (2018).
-
Mol-Instincts (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from Mol-Instincts. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). (a) The chiral resolution of enantiomers of 7 with 6a ( 1 H NMR) and... [Image]. Retrieved from ResearchGate. [Link]
- University of Hyderabad. (n.d.). Studies on Synthesis of Achiral and Chiral Amides, Amines, Allenes and on Electron Transfer Reactions. Shodhganga.
-
Manolov, S., et al. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257. [Link]
- ResearchGate. (2025, October 15). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
-
Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11026-11050. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from The Royal Society of Chemistry. [Link]
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. benchchem.com [benchchem.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. hplc.eu [hplc.eu]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Strategies for the Recrystallization and Purification of (2R)-2-amino-N-(2-phenylethyl)propanamide
An in-depth technical guide to the recrystallization of (2R)-2-amino-N-(2-phenylethyl)propanamide, created for researchers, scientists, and drug development professionals.
Introduction
(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral amide of significant interest in pharmaceutical development. Chiral amines and their derivatives are cornerstone building blocks in the synthesis of approximately 40% of all active pharmaceutical ingredients (APIs)[1][2]. The stereochemical integrity and chemical purity of such intermediates are paramount, as even minor impurities or the presence of the undesired enantiomer can drastically affect the efficacy and safety profile of the final drug product.
Recrystallization is a powerful and widely used purification technique for solid compounds in the pharmaceutical industry, capable of achieving product purity in excess of 99% in a single step under mild conditions[3][4][5]. This process leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system at varying temperatures[3]. This application note provides a comprehensive guide to developing an effective recrystallization protocol for (2R)-2-amino-N-(2-phenylethyl)propanamide, moving from foundational principles to detailed, actionable laboratory procedures.
Foundational Principles of Recrystallization
The success of any recrystallization procedure hinges on the appropriate selection of a solvent system. The fundamental mechanism involves dissolving the impure compound in a hot solvent to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities ideally remain dissolved in the mother liquor[5][6].
The Ideal Solvent System An ideal recrystallization solvent for a single-solvent system should exhibit the following characteristics[5][7]:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble at low temperatures.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Inertness: The solvent must not react with the compound being purified.
When a suitable single solvent cannot be identified, a two-solvent (or antisolvent) system is employed. This involves a "good" solvent that readily dissolves the target compound and a miscible "poor" solvent (the antisolvent) in which the compound is insoluble[8][9]. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the onset of crystallization[9].
Physicochemical Profile & Solubility Rationale
The molecular structure of (2R)-2-amino-N-(2-phenylethyl)propanamide dictates its solubility behavior.
-
Polar Moieties: The primary amine (-NH₂) and the secondary amide (-CONH-) groups are capable of forming hydrogen bonds, suggesting solubility in polar protic solvents like alcohols (methanol, ethanol).
-
Non-Polar Moieties: The phenyl ring and the alkyl backbone (ethyl and propyl groups) impart significant non-polar character, suggesting solubility in moderately polar to non-polar organic solvents like dichloromethane, ethyl acetate, or toluene.
-
Overall Character: The molecule's amphiphilic nature makes it an excellent candidate for purification using a range of solvent systems, particularly mixed-solvent systems that can be fine-tuned to balance these opposing characteristics. The free base is expected to have low solubility in water, whereas its salt form (e.g., hydrochloride) would be significantly more water-soluble[10].
Systematic Solvent Screening
A systematic, small-scale screening process is the most efficient method for identifying an optimal solvent system. This avoids wasting large amounts of crude material and time on ineffective systems.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude (2R)-2-amino-N-(2-phenylethyl)propanamide into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a two-solvent pair.
-
If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point.
-
If the compound dissolves when hot, it is a potential candidate. Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Record all observations in a table for easy comparison.
Table 1: Example Solvent Screening Observation Log
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
|---|---|---|---|---|
| Water | Insoluble | Insoluble | N/A | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Yes, good crystals | Good Candidate (Single) |
| Ethyl Acetate | Soluble | Very Soluble | No/Poor | Potential "Good" Solvent |
| Hexanes | Insoluble | Insoluble | N/A | Potential "Antisolvent" |
| Acetone | Soluble | Very Soluble | No/Poor | Potential "Good" Solvent |
| Toluene | Sparingly Soluble | Soluble | Yes, slow formation | Possible Candidate (Single) |
Diagram 1: Logical Flow for Solvent System Selection This diagram illustrates the decision-making process based on the results of the solvent screening protocol.
Caption: Decision tree for selecting a recrystallization system.
Standard Operating Protocols
The following protocols are generalized and should be adapted based on the results of the solvent screening. Always perform recrystallizations in a fume hood with appropriate personal protective equipment.
Diagram 2: General Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
Protocol A: Single-Solvent Recrystallization (e.g., with Ethanol)
-
Dissolution: Place the crude (2R)-2-amino-N-(2-phenylethyl)propanamide in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved[11].
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and fluted filter paper) by rinsing with hot solvent to prevent premature crystallization[11][12].
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield[13].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them under vacuum to a constant weight.
Protocol B: Two-Solvent (Antisolvent) Recrystallization (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate)[9].
-
Induce Crystallization: While keeping the solution hot, add the "poor" solvent or antisolvent (e.g., hexanes) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (the cloud point)[11].
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and render the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of the two solvents (in the approximate ratio used for crystallization) or with the pure, chilled antisolvent[9].
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation & Analysis
To aid in solvent selection, the properties of common laboratory solvents are summarized below.
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |
|---|---|---|---|
| Water | 100 | 10.2 | Non-flammable, non-toxic |
| Methanol | 65 | 5.1 | Flammable, toxic |
| Ethanol | 78 | 4.3 | Flammable |
| Isopropanol | 82 | 3.9 | Flammable |
| Acetone | 56 | 5.1 | Highly flammable |
| Ethyl Acetate | 77 | 4.4 | Flammable, irritant |
| Dichloromethane | 40 | 3.1 | Volatile, suspected carcinogen |
| Toluene | 111 | 2.4 | Flammable, toxic |
| Hexanes/Heptane | 69 / 98 | 0.1 | Highly flammable, neurotoxin (hexane) |
Purity Assessment: The effectiveness of the recrystallization should be confirmed by analytical methods:
-
Melting Point: A pure compound will have a sharp melting point range. Impurities tend to depress and broaden the melting point range[3].
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds[7]. Thin-Layer Chromatography (TLC) can provide a quick qualitative check.
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified compound and identify any remaining impurities.
Troubleshooting
Table 3: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No crystals form | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[13] |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- The compound is too impure. | - Reheat the solution and add more solvent, then cool very slowly.- Choose a solvent with a lower boiling point.- If using a two-solvent system, add more of the "good" solvent and reheat. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure filtration apparatus is properly pre-heated.- Always use ice-cold solvent for washing.[13] |
| Colored product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step.[12] |
Conclusion
The purification of (2R)-2-amino-N-(2-phenylethyl)propanamide via recrystallization is a highly effective method for achieving the stringent purity levels required in pharmaceutical research and development. A systematic approach to solvent screening, followed by the careful execution of either a single- or two-solvent protocol, is key to success. By understanding the underlying principles and potential pitfalls, researchers can reliably produce high-purity material suitable for the most demanding applications.
References
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
- MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
- University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization of an Unknown.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.
- BenchChem. (2025). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
- BenchChem. (2025). Recrystallization and purification techniques for 2'-Aminoacetophenone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry-solutions.com [chemistry-solutions.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Stereoselective Detection of (2R)-2-amino-N-(2-phenylethyl)propanamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive and systematic protocol for the development of a robust, stereoselective High-Performance Liquid Chromatography (HPLC) method for the analysis of (2R)-2-amino-N-(2-phenylethyl)propanamide. The inherent analytical challenges of this molecule, namely its chirality and polarity, necessitate a structured approach to achieve adequate retention, baseline resolution of enantiomers, and excellent peak symmetry. We detail a logical workflow, from initial analyte characterization and Chiral Stationary Phase (CSP) screening to mobile phase optimization and method validation according to International Council for Harmonisation (ICH) guidelines. The final, optimized method demonstrates its suitability for quantitative analysis and enantiomeric purity determination in research and quality control environments.
Introduction and Analytical Target Profile
(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral amine that serves as a critical building block in pharmaceutical synthesis. The stereochemistry at the second carbon is paramount, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, a precise and reliable analytical method capable of separating and quantifying the (2R) enantiomer from its (2S) counterpart is essential for quality control and regulatory compliance.[2]
The primary analytical challenges are:
-
Chirality: The enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard HPLC columns like C18.[3]
-
Polarity and Basicity: The primary amine group imparts polarity and basicity, which can lead to poor retention on reversed-phase columns and peak tailing due to interactions with residual silica silanols.[4]
Analytical Target Profile (ATP): The goal is to develop an isocratic HPLC method that achieves the following:
-
Resolution (Rs): Baseline resolution of ≥ 2.0 between the (2R) and (2S) enantiomers.
-
Peak Shape: Tailing factor between 0.9 and 1.5 for the (2R) enantiomer.
-
Retention: A retention factor (k') greater than 2 for the first eluting enantiomer to ensure separation from the void volume.
-
Run Time: An efficient analysis time, ideally under 15 minutes.
-
Quantitation: The method must be suitable for validation for its intended purpose (e.g., impurity testing or assay) as per ICH Q2(R1) guidelines.[5][6]
Analyte Characterization and Initial Strategy
A successful method development strategy begins with understanding the analyte's physicochemical properties.
-
Structure:
-
Key Features:
-
Chiral Center: At the C2 position.
-
Basic Group: A primary amine (pKa ~9-10).
-
UV Chromophore: A phenyl group, allowing for UV detection around 210-220 nm.
-
Polarity: Presence of amine and amide groups suggests high polarity.
-
Rationale for Strategy: Given the analyte's chirality, the use of a Chiral Stationary Phase (CSP) is mandatory.[7][8] Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds and will be the focus of our initial screening. Due to the analyte's polarity and the general robustness of this approach for polysaccharide CSPs, Normal Phase Chromatography (NPC) will be the primary mode investigated.[9][10] NPC utilizes a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., an alcohol), which often provides excellent selectivity for chiral separations.[11]
Experimental Protocols
Instrumentation and Reagents
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Data Software | OpenLab CDS or equivalent. |
| Solvents | HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH). |
| Additives | Diethylamine (DEA), Trifluoroacetic Acid (TFA). |
| Analyte | (2R)-2-amino-N-(2-phenylethyl)propanamide reference standard; Racemic (2R/2S) mixture for development. |
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the racemic standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with Ethanol in a separate volumetric flask. This solution is used for method development injections.
Visual Workflow: Method Development Strategy
Caption: Conceptual "three-point interaction" for chiral recognition.
Optimized Method Parameters:
| Parameter | Optimized Condition |
| Column | Amylose-based CSP (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (85:15, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | DAD at 215 nm |
| Injection Vol. | 5 µL |
| Run Time | 12 minutes |
Under these conditions, a sample chromatogram would show the (2S)-enantiomer eluting at approximately 7.5 min and the target (2R)-enantiomer at approximately 9.2 min, with a resolution (Rs) > 2.5.
Method Validation Summary
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [6][12][13]The following parameters were assessed for the quantification of the (2R) enantiomer.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 150 µg/mL | - |
| Precision (%RSD) | Intra-day: 0.8%, Inter-day: 1.3% | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.9% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | - |
| Specificity | Baseline resolution from (2S) enantiomer and placebo | Rs > 2.0 |
The results confirm that the method is linear, precise, accurate, and specific for the detection and quantification of (2R)-2-amino-N-(2-phenylethyl)propanamide.
Conclusion
A robust and efficient normal-phase HPLC method for the stereoselective analysis of (2R)-2-amino-N-(2-phenylethyl)propanamide has been successfully developed and validated. By employing a systematic screening approach, an amylose-based chiral stationary phase was identified as optimal. Subsequent optimization of the mobile phase composition resulted in a method that provides excellent resolution, good peak shape, and a practical run time. The validation data demonstrates that this method is highly reliable and suitable for routine quality control analysis, ensuring the enantiomeric purity of this critical pharmaceutical intermediate. This structured approach, grounded in the physicochemical properties of the analyte, serves as a model for developing chiral separation methods for other polar amines.
References
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
USPBPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
-
LCGC. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Diduco. (n.d.). Technique: HILIC. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
-
NCBI. (2017). HPLC-MS/MS for Hit Generation. Retrieved from [Link]
-
PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
PharmaCentral. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
SpringerLink. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
-
PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. hplc.today [hplc.today]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note & Protocols: Solid-Phase Synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the solid-phase synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide, a chiral N-substituted amide with applications as a peptidomimetic building block or a standalone pharmacophore. We will depart from traditional linear peptide synthesis workflows and instead leverage the solid support as an activated anchor for the acid component, followed by a nucleophilic cleavage step. This "resin-to-solution" aminolysis strategy offers a streamlined purification process where the desired product is released into the solution, while unreacted starting material and byproducts remain on the solid support. The protocols detailed herein utilize common lab reagents and provide a robust methodology for researchers in organic synthesis and drug discovery.
Foundational Principles: Strategic Synthesis Design
The target molecule, (2R)-2-amino-N-(2-phenylethyl)propanamide, is an amide formed between D-alanine and 2-phenylethylamine. A conventional solid-phase peptide synthesis (SPPS) approach, which builds a peptide chain from the C-terminus to the N-terminus on a resin, is not directly applicable for creating this specific N-substituted amide.
Our strategy, therefore, employs the solid support as a temporary protecting group and an activation handle for the carboxylic acid of D-alanine. The key steps are:
-
Immobilization: The N-terminally protected D-alanine is anchored to a hydroxymethyl-functionalized resin (Wang resin) via an ester bond.
-
Nucleophilic Displacement (Aminolysis): The resin-bound ester is then directly cleaved by the amine nucleophile (2-phenylethylamine). This step simultaneously forms the desired amide bond and releases the protected product into the solution.
-
Final Deprotection: The N-terminal protecting group is removed in the solution phase to yield the final product.
This approach is advantageous because it simplifies purification; the primary filtration step separates the desired product from the solid-supported starting material.[1]
Causality Behind Component Selection
-
Solid Support: Wang Resin: Wang resin is a polystyrene-based support functionalized with a 4-(hydroxymethyl)phenoxymethyl group. It is widely used for anchoring carboxylic acids to form a benzyl ester linkage.[1][2] This ester is stable to a variety of reaction conditions but is susceptible to nucleophilic attack by amines (aminolysis), especially at elevated temperatures, and strong acids like trifluoroacetic acid (TFA).[3] This dual reactivity makes it suitable for our strategy.
-
Protecting Group: Boc (tert-butyloxycarbonyl): The amino group of D-alanine must be protected during the anchoring step to prevent side reactions. The Boc group is selected for its robustness during the esterification reaction and its simple removal under acidic conditions (TFA).[4][5] This aligns with a final, clean deprotection step in solution. The use of Fmoc is less ideal here, as its base-lability would require an additional, orthogonal deprotection step that is unnecessary for this target molecule.
Synthesis Workflow & Visualization
The complete synthesis pathway is illustrated below. The process begins with the preparation of the solid support and culminates in the isolation of the pure product after solution-phase deprotection.
Caption: Overall workflow for the solid-phase synthesis of the target amide.
Detailed Experimental Protocols
These protocols are based on a synthesis scale of 0.25 mmol. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Resin Preparation and Swelling
-
Place Wang resin (e.g., 1.0 mmol/g loading, 250 mg) into a fritted solid-phase synthesis vessel.
-
Add dichloromethane (DCM, 5 mL) and agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes to swell the resin.[6]
-
Drain the DCM.
-
Add N,N-Dimethylformamide (DMF, 5 mL) and agitate for an additional 30 minutes.
-
Drain the DMF. The resin is now ready for loading.
Protocol 2: Loading of Boc-D-Ala-OH onto Wang Resin
-
In a separate vial, dissolve Boc-D-Ala-OH (236 mg, 1.25 mmol, 5 eq) and 4-(Dimethylamino)pyridine (DMAP, 6 mg, 0.05 mmol, 0.2 eq) in a minimum amount of DMF (approx. 3 mL).
-
Add this solution to the swollen resin in the reaction vessel.
-
Add N,N'-Diisopropylcarbodiimide (DIC, 194 µL, 1.25 mmol, 5 eq) to the resin slurry.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring (Optional): To check for reaction completion, take a small sample of resin, wash it thoroughly, and perform a bromophenol blue test to check for unreacted hydroxyl groups.
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (2 x 5 mL).
-
Dry the resin under high vacuum for at least 2 hours.
Protocol 3: Aminolytic Cleavage
-
Place the dry, loaded resin (Boc-D-Ala-O-Wang) into a sealed reaction vial equipped with a stir bar.
-
Add a solution of 2-phenylethylamine (248 µL, 2.0 mmol, 8 eq) in N-Methyl-2-pyrrolidone (NMP, 4 mL).
-
Seal the vial and heat the mixture to 60-70 °C with stirring for 12-18 hours. The reaction progress can be monitored by taking small aliquots of the supernatant and analyzing by LC-MS.
-
After cooling to room temperature, transfer the entire slurry to a fritted syringe or filter funnel.
-
Collect the filtrate. This solution contains the desired product, Boc-(2R)-2-amino-N-(2-phenylethyl)propanamide.
-
Wash the resin with additional NMP (2 x 2 mL) and DCM (2 x 2 mL) and combine the filtrates.
Protocol 4: Boc Deprotection and Product Isolation
-
In a fume hood, cool the collected filtrate in an ice bath.
-
Prepare a cleavage cocktail of 50% Trifluoroacetic Acid (TFA) in DCM.
-
Slowly add the cleavage cocktail (5 mL) to the filtrate and stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure (roto-evaporation) to remove the majority of the DCM and TFA.
-
Place a beaker of cold (0 °C) diethyl ether (approx. 50 mL) on a stir plate.
-
Slowly add the concentrated reaction mixture dropwise into the cold ether. The final product should precipitate as a white solid.[7]
-
Continue stirring for 15-20 minutes to allow for complete precipitation.
-
Isolate the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the product under high vacuum.
Data Presentation & Characterization
Table 1: Reagent Quantities (0.25 mmol Scale)
| Reagent | Molar Eq. | Amount | Purpose |
| Wang Resin (1.0 mmol/g) | 1.0 | 250 mg | Solid Support |
| Boc-D-Ala-OH | 5.0 | 236 mg | Acid Component |
| DIC | 5.0 | 194 µL | Activating Agent |
| DMAP | 0.2 | 6 mg | Catalyst |
| 2-Phenylethylamine | 8.0 | 248 µL | Amine Component |
| TFA | - | ~2.5 mL | Deprotection Agent |
Quality Control
The final product should be characterized to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of the product and assess purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.[8][9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency | - Incomplete activation of Boc-D-Ala-OH.- Insufficient reaction time.- Poor quality resin or reagents. | - Use fresh DIC; ensure anhydrous conditions.- Extend reaction time to 24 hours.- Verify reagent quality. |
| Incomplete Aminolysis | - Reaction temperature too low.- Steric hindrance.- Insufficient excess of amine. | - Increase temperature to 80-90 °C.- Increase reaction time to 24-48 hours.- Increase equivalents of 2-phenylethylamine to 10-15 eq. |
| Product Fails to Precipitate | - Product is too soluble in ether.- Insufficient product was formed. | - Try precipitating in a different non-polar solvent like hexane.- Concentrate the solution further before adding to ether.- Re-evaluate the efficiency of prior steps. |
| Incomplete Boc Deprotection | - Insufficient TFA or reaction time. | - Increase TFA concentration to 95% (with scavengers if needed).- Extend deprotection time to 3 hours. |
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. BenchChem.
- Amblard, M., Fehrentz, J.A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Methods in Molecular Biology.
- Broussard, T., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Journal of Pharmaceutical and Biomedical Analysis.
- Scicinski, J.J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry.
- Howl, J. (Ed.). (2006). Peptide Synthesis and Applications. Methods in Molecular Biology, vol 298. Humana Press.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- Peptides. (n.d.). Cleavage Cocktails; Reagent B. Peptides.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 329-342.
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2124.
- Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Methods in Enzymology, vol 289. Academic Press.
- BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis. BenchChem.
- Advanced ChemTech. (n.d.). Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis. Advanced ChemTech.
- Chem-Impex. (n.d.). Fmoc-D-alanine.
- Collins, J., & Bray, A. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 102(6), 460-471.
- Sigma-Aldrich. (n.d.). Fmoc-D-Ala-OH Novabiochem. Sigma-Aldrich.
- ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of... [Diagram].
- Al-Wahaibi, L. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
- Biotage. (n.d.). Solid-Supported Reagents and Scavengers. Sopachem.
- Figliozzi, G. M., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Baxendale, I.R., et al. (n.d.). Solid-supported reagents for multi-step organic synthesis: preparation and application. Baxendale Group, University of Cambridge.
- Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1, 538-546.
- Kuranaga, T., et al. (2022). Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. Beilstein Journal of Organic Chemistry, 18, 166-172.
- University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Åkerbladh, L., et al. (2020). Solid-Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(15), 2231-2239.
- Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5437.
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
formulating (2R)-2-amino-N-(2-phenylethyl)propanamide for in vitro studies
Executive Summary
This guide details the formulation, solubilization, and handling of (2R)-2-amino-N-(2-phenylethyl)propanamide (also referred to as D-Alanyl-phenethylamine ).[1] As a chiral peptidomimetic containing a D-amino acid residue, this compound offers distinct stability advantages over its L-isomer counterparts.[1][2][3] This document provides researchers with self-validating protocols to ensure physicochemical integrity and biological relevance during cell-based assays.
Physicochemical Profile & Formulation Logic
To formulate this compound effectively, one must understand its dual nature: it possesses a lipophilic tail (phenethyl group) and a hydrophilic, ionizable head (primary amine).[1]
| Property | Value / Characteristic | Impact on Formulation |
| Molecular Weight | ~192.26 g/mol | High permeability potential.[1] |
| Stereochemistry | (2R) / D-Configuration | Critical: High resistance to endogenous proteases/aminopeptidases in serum-supplemented media.[1] |
| pKa (Amine) | ~8.1 – 8.4 (Estimated) | Ionized (+ charge) at physiological pH (7.4).[1] |
| LogP (Octanol/Water) | ~1.2 – 1.5 (Estimated) | Moderately lipophilic; crosses membranes easily but requires careful solvent selection at high concentrations.[1] |
| Solubility (Free Base) | Low in neutral water; High in DMSO/Ethanol | Requires organic co-solvent or pH adjustment.[1] |
| Solubility (HCl Salt) | High in Water/PBS | Preferred form for aqueous stock solutions.[1] |
Expert Insight: The "D-Isomer Advantage"
Unlike its enantiomer (L-Alanyl-phenethylamine), the (2R) configuration prevents the compound from fitting into the active sites of most mammalian aminopeptidases.[1] While L-amino acid amides degrade rapidly (t½ < 30 min) in Fetal Bovine Serum (FBS), this (2R) analog typically exhibits a half-life extending beyond 24 hours.[1] Formulation strategy must therefore focus on chemical hydrolysis (pH-dependent) rather than enzymatic degradation. [1]
Formulation Decision Tree (Visual)
The following diagram illustrates the logical flow for selecting the optimal vehicle based on the compound's solid state (Salt vs. Free Base).
Caption: formulation decision matrix. Blue nodes indicate decision points; Green indicates aqueous pathways; Red indicates organic solvent requirements.
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution
-
Reagents:
-
Calculate Mass: For 1 mL of 10 mM stock:
(e.g., if MW = 192.26, weigh ~1.92 mg).[1] -
Solubilization:
-
Sterilization: Do not autoclave. Pass aqueous stocks through a 0.22 µm PVDF syringe filter.[1] DMSO stocks are self-sterilizing but can be filtered using nylon or PTFE membranes if necessary.[1]
-
Storage: Aliquot into 50 µL volumes. Store at -20°C. Limit freeze-thaw cycles to 3.
Protocol B: "Self-Validating" Stability Assay in Culture Media
Purpose: To confirm the D-isomer stability advantage in your specific cell culture model.
-
Reagents:
-
Incubation: Spike culture media (pre-warmed to 37°C) with the compound to a final concentration of 10 µM.
-
Sampling:
-
Take 100 µL aliquots at T=0, 1h, 4h, 12h, and 24h.
-
-
Quenching: Immediately add 400 µL ice-cold Acetonitrile to precipitate serum proteins.
-
Processing: Vortex, centrifuge at 10,000 x g for 5 mins. Collect supernatant.
-
Analysis: Inject supernatant into HPLC/LC-MS.
-
Success Criterion: Area Under Curve (AUC) at T=24h should be >90% of T=0.[1]
-
Note: If degradation is >20%, check for bacterial contamination or non-specific binding to plasticware.
-
Biological Context & Signaling[1][4]
While this specific molecule is often used as a probe or intermediate, its structure mimics endogenous trace amines.[1] The following diagram illustrates its potential interaction pathway, highlighting the difference between transport and degradation fates.
Caption: In vitro fate of the (2R) isomer. Note the resistance to serum proteases (green arrow), allowing effective intracellular accumulation.
Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| Precipitation upon media addition | "Crash-out" effect due to rapid polarity change.[1] | Dilute the DMSO stock 1:10 in PBS before adding to media, or add dropwise while vortexing media. |
| Cytotoxicity in Control Wells | DMSO concentration > 0.5%.[1] | Ensure final DMSO is < 0.1% (v/v).[1][4][5][6] Use a "Vehicle Control" (Media + 0.1% DMSO) to normalize data [1].[1] |
| Loss of Signal (LC-MS) | Adsorption to plastic.[1] | Use low-binding polypropylene tubes.[1] Avoid polystyrene for storage.[1] |
References
-
LifeTein. (2023).[1][7] DMSO usage in cell culture: Solubility and Cytotoxicity Limits.[1][7] Retrieved from [Link][1]
-
MDPI. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptides.[1][2][3] Retrieved from [Link][1]
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: (2R)-2-amino-2-phenylacetamide (Structural Analog Reference).[1][8] Retrieved from [Link][1]
Sources
- 1. d-1-phenylethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. lifetein.com [lifetein.com]
- 8. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide
Welcome to the technical support center for the synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for improved yield and purity.
I. Synthetic Overview & Key Challenges
The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide involves the formation of an amide bond between (2R)-2-aminopropanoic acid (D-Alanine) and 2-phenylethanamine. The primary challenges in this synthesis are:
-
Maintaining Stereochemical Integrity: Preventing racemization of the chiral center at the alpha-carbon of D-alanine is critical.[1]
-
Achieving High Coupling Efficiency: Ensuring a high conversion of the starting materials to the desired amide product.
-
Minimizing Side Reactions: Avoiding the formation of byproducts that complicate purification and reduce yield.
-
Effective Purification: Separating the final product from unreacted starting materials, coupling reagents, and byproducts.
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Final Amide Product
Possible Cause 1.1: Inefficient Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without an activating agent.[2]
Solution:
-
Utilize a Coupling Reagent: Employ a suitable coupling reagent to activate the carboxylic acid of Boc-D-Alanine. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions.[3][4][5] Uronium/aminium and phosphonium-based reagents such as HATU, HBTU, and PyBOP are also highly effective.[4][5]
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.[4]
-
Temperature: Most coupling reactions proceed well at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Conversely, cooling the reaction to 0°C can sometimes minimize side reactions.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[4]
-
Experimental Protocol: EDC/HOBt Coupling
-
Dissolve Boc-D-Alanine (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 equiv.) and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-phenylethanamine (1.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Possible Cause 1.2: Incomplete Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions. Incomplete removal will result in a low yield of the final amine product.[6]
Solution:
-
Ensure Sufficiently Acidic Conditions: Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for Boc deprotection.[6][7] A 20-50% solution of TFA in DCM is typically sufficient. Another common method is using 4M HCl in 1,4-dioxane.[6]
-
Monitor the Reaction: Track the deprotection using TLC or LC-MS to ensure all the Boc-protected intermediate has been consumed.
-
Scavengers: The t-butyl cation generated during deprotection can cause side reactions like t-butylation.[8] Adding a scavenger such as triisopropylsilane (TIS) or anisole can trap this cation.[9]
Experimental Protocol: TFA-mediated Boc Deprotection
-
Dissolve the Boc-protected amide in DCM.
-
Add a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[6]
Problem 2: Presence of Impurities in the Final Product
Possible Cause 2.1: Racemization of the Chiral Center
The stereochemical integrity of the chiral center in D-alanine can be compromised during the activation and coupling steps, leading to the formation of the undesired (2S)-diastereomer.[1] This often occurs through the formation of an oxazolone intermediate.[1][4]
Solution:
-
Choice of Coupling Reagent and Additives: The use of additives like HOBt or, more effectively, HOAt can minimize racemization by forming active esters that are less prone to cyclizing into the oxazolone intermediate.[4][5]
-
Base Selection: The choice of base is crucial. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred over less hindered or stronger bases to reduce the rate of proton abstraction from the chiral center.[1]
-
Temperature Control: Running the coupling reaction at lower temperatures (e.g., 0°C) can help to slow down the rate of racemization.
Table 1: Comparison of Coupling Reagents and Additives for Racemization Suppression
| Coupling Reagent | Additive | Base | Racemization Potential | Reference |
| DCC/EDC | None | DIPEA | Moderate to High | [3] |
| DCC/EDC | HOBt | DIPEA | Low | [4] |
| DCC/EDC | HOAt | DIPEA | Very Low | [5] |
| HATU | None | DIPEA | Very Low | [5] |
| PyBOP | None | DIPEA | Low | [4] |
Possible Cause 2.2: Formation of N-acylurea Byproduct
When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[4]
Solution:
-
Use of Additives: Adding HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less susceptible to this rearrangement.[4]
-
Purification: N-acylurea byproducts derived from DCC are often insoluble in common organic solvents and can be removed by filtration. Byproducts from the more soluble EDC can typically be removed by aqueous workup or chromatography.
Problem 3: Difficult Purification of the Final Product
Possible Cause 3.1: Co-elution of Product and Byproducts
The desired product and certain byproducts may have similar polarities, making separation by column chromatography challenging.
Solution:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Supercritical fluid chromatography (SFC) can also be an effective technique for separating chiral amides.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: The final product is a primary amine and can be protonated. An acidic wash during the workup can help to remove non-basic impurities. Conversely, a basic wash can remove acidic impurities like unreacted Boc-D-Alanine.
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of D-Alanine?
A1: The amino group of D-Alanine must be protected to prevent it from reacting with an activated D-Alanine molecule, which would lead to the formation of dipeptides and other oligomers.[11] The Boc group is a common choice as it is stable under the coupling conditions and can be easily removed later.[12]
Q2: What are the advantages of using HATU over EDC/HOBt for the coupling reaction?
A2: HATU is generally a more reactive and efficient coupling reagent than the EDC/HOBt system.[5] It is particularly effective at suppressing racemization.[5] However, HATU is more expensive than EDC and HOBt.
Q3: How can I confirm the stereochemical purity of my final product?
A3: The most common method is through chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.[1] This will allow for the separation and quantification of the desired (2R)-enantiomer and any (2S)-enantiomer that may have formed due to racemization.
Q4: Can I use a different protecting group for D-Alanine?
A4: Yes, other protecting groups like benzyloxycarbonyl (Z or Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) can be used.[12][13] The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required with other functional groups in the molecule.[13][14] The deprotection conditions for these groups are different from those for Boc. For instance, the Z group is typically removed by hydrogenolysis, while the Fmoc group is removed under mild basic conditions.[12]
Diagram: Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to guide troubleshooting efforts for low product yield.
IV. References
-
Benchchem. Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols.
-
Benchchem. Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
-
Benchchem. Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
-
Department of Chemistry, University of Calgary. Ch27 : Peptide synthesis.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Amino Acid Derivatives for Peptide Synthesis.
-
Xiang, Y., Dunetz, J. R., & Lovdahl, M. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 150-158. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]
-
Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
-
AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
-
Fisher Scientific. Amide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.it]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide
Topic: Preventing Racemization During Amide Coupling Ticket ID: #RAC-D-ALA-001 Status: Open Support Tier: Senior Application Scientist
Core Technical Overview
You are synthesizing (2R)-2-amino-N-(2-phenylethyl)propanamide , a derivative of D-Alanine . In drug development, the enantiomeric excess (ee%) of this intermediate is a Critical Quality Attribute (CQA).
The primary failure mode in this synthesis is the racemization of the
The Mechanism of Failure: 5(4H)-Oxazolone Formation
Racemization rarely occurs via direct enolization in this specific substrate. The dominant pathway is the formation of a 5(4H)-oxazolone (azlactone) intermediate. This occurs when the carbonyl oxygen of the amide backbone attacks the activated carboxyl group. The resulting oxazolone is highly prone to base-catalyzed tautomerization, destroying the chiral center.
Figure 1: The kinetic competition between direct coupling (Green) and the racemization pathway via oxazolone formation (Red/Yellow).
Validated Experimental Protocols
To ensure high optical purity (>99% ee), you must utilize a Self-Validating System that minimizes oxazolone formation. We recommend Protocol A for standard bench-scale synthesis and Protocol B for difficult or scale-up scenarios.
Critical Reagent Selection Table
| Component | Recommended | Avoid | Reason |
| Protecting Group | Boc (tert-butoxycarbonyl) or Fmoc | Acetyl, Benzoyl | Urethane groups (Boc/Fmoc) suppress oxazolone formation; Acyl groups promote it. |
| Coupling Agent | EDC·HCl or DIC | DCC | Carbodiimides require additives.[1] DCC urea byproducts are hard to remove. |
| Additive | Oxyma Pure or HOBt | None | Additives convert the reactive O-acylisourea into a stable active ester, preventing oxazolone closure. |
| Base | Collidine (TMP) or NMM | TEA, DIPEA (Excess) | Collidine is sterically hindered and less likely to abstract the |
Protocol A: The "Safe" Carbodiimide Method (Boc-Chemistry)
Best for: Routine synthesis, cost-effectiveness, and ease of purification.
Prerequisites:
-
Starting Material: Boc-D-Ala-OH
-
Amine: 2-Phenylethylamine
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Workflow:
-
Activation (0°C): Dissolve Boc-D-Ala-OH (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM. Stir at 0°C for 5 minutes.
-
Why? Oxyma creates an active ester that is reactive toward amines but stable against racemization [2].
-
-
Coupling Agent Addition: Add EDC·HCl (1.1 equiv) to the cold mixture. Stir for 10 minutes at 0°C.
-
Amine Addition: Add 2-Phenylethylamine (1.0 equiv).
-
Critical: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of N-Methylmorpholine (NMM) .[2] Do NOT use excess base.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Work-up: Wash with 1M KHSO₄ (removes unreacted amine/EDC), sat. NaHCO₃ (removes unreacted acid), and brine.
-
Deprotection: Treat with TFA/DCM (1:1) to yield the final (2R)-2-amino-N-(2-phenylethyl)propanamide trifluoroacetate salt.
Protocol B: High-Performance Onium Salt Method
Best for: Scale-up or if Protocol A shows trace racemization.
Step-by-Step Workflow:
-
Dissolution: Dissolve Boc-D-Ala-OH (1.0 equiv) and HATU (1.0 equiv) in DMF.
-
Base Control (The TMP Switch): Cool to 0°C. Add 2,4,6-Collidine (TMP) (2.0 equiv).
-
Expert Insight: TMP is a weak, hindered base that drives the reaction but is too bulky to abstract the chiral proton effectively [3].
-
-
Coupling: Immediately add 2-Phenylethylamine (1.0 equiv).
-
Monitoring: Monitor via HPLC on a Chiralpak AD-H column to verify ee%.
Troubleshooting & Diagnostics (FAQ)
Q1: I am detecting 5-10% of the (2S)-isomer. What went wrong?
Diagnosis: This indicates significant oxazolone formation. Root Cause Analysis:
-
Base Overload: Did you use TEA or DIPEA? These bases are strong enough to deprotonate the oxazolone intermediate. Switch to Collidine or NMM.
-
Pre-activation Time: Did you leave the activated ester sitting for >30 minutes before adding the amine? Long pre-activation times increase the window for racemization.[2] Add the amine immediately after activation.
-
Protecting Group: Are you using N-Acetyl-D-Alanine? The acetyl group participates in "assisted" racemization. Switch to Boc-D-Alanine.
Q2: Why do you recommend Oxyma over HOBt?
Answer: While HOBt is effective, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has shown superior suppression of racemization in comparative studies and poses fewer safety risks (non-explosive) compared to benzotriazole derivatives [2][4].
Q3: Can I use heat to speed up the reaction?
Answer: Absolutely not. Racemization is an endothermic process with a higher activation energy than the coupling reaction. Heating the reaction (e.g., >30°C) disproportionately accelerates the racemization pathway over the product formation. Always couple at 0°C to RT.
Q4: How do I validate the optical purity?
Answer: You cannot rely on optical rotation (
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (Standard normal phase).
-
Reference: Inject a racemic standard (made by mixing D- and L-Ala starting materials) to identify the retention times of both enantiomers.
Decision Tree for Process Optimization
Use this logic flow to determine the correct adjustments for your specific experimental conditions.
Figure 2: Troubleshooting logic for maximizing enantiomeric excess.
References
-
Carpino, L. A., et al. "The 2,4,6-trimethylpyridine (collidine) salt of 1-hydroxy-7-azabenzotriazole: A new, powerful, and racemization-free coupling reagent." Journal of Organic Chemistry.
-
Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
Technical Support Center: Solubility Troubleshooting for (2R)-2-amino-N-(2-phenylethyl)propanamide
Current Status: Online Role: Senior Application Scientist Subject: Physicochemical Properties & Dissolution Protocols
Executive Summary & Molecule Profile
Compound: (2R)-2-amino-N-(2-phenylethyl)propanamide Chemical Class: Amino Acid Amide / Peptidomimetic Precursor Key Functionality: Primary Amine (Basic), Amide Linkage (Neutral), Phenylethyl Tail (Lipophilic).
The Core Challenge: This molecule exhibits "schizophrenic" solubility behavior typical of amphiphilic amines. It contains a hydrophilic, basic amine head and a lipophilic, aromatic tail.
-
As a Free Base: It is lipophilic (LogP > 0) and poorly soluble in neutral water, but soluble in organic solvents (DCM, DMSO).
-
As a Salt (e.g., HCl): It becomes highly water-soluble but may precipitate in non-polar organics.
Most user issues stem from a mismatch between the solid-state form (Salt vs. Free Base) and the chosen solvent system .
Diagnostic Decision Tree (Workflow)
Before attempting to dissolve your sample, use this logic flow to determine the correct protocol.
Figure 1: Decision matrix for solvent selection based on the protonation state of the amine.
Troubleshooting Guides & FAQs
Scenario A: "My sample floats in water and won't dissolve."
Diagnosis: You are likely working with the Free Base form. The primary amine is unprotonated, and the phenylethyl tail dominates the physicochemical properties, making the molecule hydrophobic.
The Fix (The "pH Switch" Protocol): You must ionize the basic amine (pKa ≈ 9.0–9.5) to solubilize it in water.[1][2][3][4]
-
Calculate: Determine the molar amount of your compound.
-
Acidify: Add 1.0 to 1.1 equivalents of 1M HCl or Acetic Acid.
-
Mechanism: This converts the free base (
) into the ammonium salt ( ), drastically lowering the LogD (distribution coefficient) and enabling water solubility. -
Verification: The solution should become clear. If turbidity persists, check for "oiling out" (see Scenario B).
Scientific Grounding: This follows the Henderson-Hasselbalch equation .[5][6] For a base, solubility (
) increases exponentially as pH drops below the pKa [1].
Scenario B: "I prepared a stock in DMSO, but it precipitated when I added it to my assay buffer."
Diagnosis: This is the "Crash Out" Effect . DMSO is highly miscible with water, but your compound is hydrophobic. When you dilute the DMSO stock into aqueous buffer, the solvent power drops immediately. If the final concentration exceeds the thermodynamic solubility of the compound in that specific water/DMSO ratio, it precipitates.
The Fix (Cosolvent Optimization):
-
Sonication: Apply ultrasonic energy (40 kHz) for 5 minutes. Often, the precipitate is a kinetic artifact (metastable supersaturation).
-
Step-Down Dilution: Do not add 10 µL DMSO stock directly to 10 mL buffer. Instead, dilute 1:1 with buffer, vortex, then 1:1 again. This prevents local regions of high supersaturation.
-
Add Surfactant: If the assay allows, add 0.05% Tween-20 to the buffer before adding the compound. This creates micelles that sequester the lipophilic phenylethyl tail.
Scenario C: "The solution turned into a gel."
Diagnosis: Peptidomimetic Gelation. Compounds with an amide backbone and hydrophobic side chains (like the phenylethyl group) can stack via
The Fix:
-
Disrupt H-Bonds: Add a chaotropic agent (e.g., Urea) or increase ionic strength (NaCl).
-
Heat: Gently warm to 40°C to break the intermolecular lattice, then cool slowly.
Physicochemical Data & Solvent Compatibility
Use this table to select the correct solvent system for your specific application.
| Solvent Class | Representative Solvent | Solubility (Free Base) | Solubility (Salt Form) | Notes |
| Aqueous | Water / PBS (pH 7.4) | Poor (< 0.1 mg/mL) | Good (> 10 mg/mL) | Free base requires pH < 6.0 to dissolve. |
| Polar Aprotic | DMSO | Excellent | Good | Best for Stock Solutions. Hygroscopic; keep sealed. |
| Polar Protic | Methanol / Ethanol | Good | Moderate | Good for intermediate dilutions. |
| Non-Polar | DCM / Chloroform | Good | Poor | Salts will float/precipitate. Use Free Base for extractions. |
| Hydrocarbon | Hexane / Heptane | Poor | Insoluble | Useful as an "anti-solvent" to precipitate the compound. |
Detailed Protocol: Converting Salt to Free Base (Desalting)
If you have the HCl salt but need the Free Base (e.g., for a cell permeability assay requiring passive diffusion), follow this extraction protocol.
Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating the free base.
Step-by-Step:
-
Dissolution: Dissolve 100 mg of the salt in 5 mL distilled water.
-
Basification: Add 1M NaOH dropwise while monitoring pH. Target pH 11–12. Observation: The clear solution should become cloudy as the free base precipitates/oils out.
-
Extraction: Add 5 mL Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously for 2 minutes.
-
Separation: Allow layers to separate. The compound will migrate into the organic (bottom for DCM, top for EtOAc) layer.
-
Drying: Collect the organic layer, dry over anhydrous
, filter, and evaporate in vacuo.
References
-
Yalkowsky, S. H., et al. (2015).[7] "Application of the Henderson-Hasselbalch equation to solubility determination." ADMET & DMPK, 3(4), 359-362.[6]
-
Thermo Fisher Scientific. "Peptide Solubility Guidelines." Thermo Fisher Technical Resources.
-
Bachem. "Solubilization of Peptides and Amino Acid Derivatives." Bachem Technical Library.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Technical Support Center: A Guide to Identifying Degradation Products of (2R)-2-amino-N-(2-phenylethyl)propanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of (2R)-2-amino-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you identify potential degradation products of this molecule during your experiments. Our approach is rooted in established scientific principles and regulatory expectations, ensuring the integrity and reliability of your stability studies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common initial questions regarding the stability and degradation of (2R)-2-amino-N-(2-phenylethyl)propanamide.
Q1: What is a degradation product, and why is it critical to identify them?
A degradation product is an impurity that results from a chemical change in the drug substance over time or due to reactions with other components. Identifying these products is a regulatory and scientific necessity.[1] The presence of unknown degradants can impact the safety and efficacy of a pharmaceutical product. Therefore, comprehensive degradation studies are required to establish the intrinsic stability of the molecule, understand its degradation pathways, and develop validated, stability-indicating analytical methods.[2][3]
Q2: What are the most likely sites of chemical instability in the (2R)-2-amino-N-(2-phenylethyl)propanamide molecule?
To predict degradation, we must first analyze the molecule's functional groups.
-
Amide Linkage: The amide bond is susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction is often catalyzed by acidic or basic conditions.[4]
-
Primary Amine: The free amino group is a site for potential oxidation.
-
Phenylethyl Group: The benzyllic protons (the -CH2- group attached to the phenyl ring) can be susceptible to oxidation. The aromatic ring itself can participate in photolytic reactions.
-
Chiral Center: The stereocenter at the second carbon (2R) could potentially undergo racemization under certain pH or thermal stress conditions, leading to the formation of its diastereomer.
Q3: What are "forced degradation" studies?
Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to conditions more severe than those it would encounter during normal storage.[1] The goal is not to destroy the molecule completely, but to generate a representative sample of degradation products that could form under long-term storage conditions. These studies are essential for several reasons:
-
To elucidate potential degradation pathways.[1]
-
To identify degradation products.[5]
-
To prove the specificity of an analytical method, ensuring it can separate the active ingredient from its degradants.[2][3]
Part 2: Predicted Degradation Pathways
Based on the functional groups present in (2R)-2-amino-N-(2-phenylethyl)propanamide, we can predict the primary degradation pathways. The following diagram illustrates these potential transformations.
Caption: Predicted degradation pathways for (2R)-2-amino-N-(2-phenylethyl)propanamide.
-
Hydrolysis: This is the most common degradation pathway for amide-containing molecules. Under acidic or basic conditions, the amide bond will cleave to yield (2R)-2-aminopropanoic acid (also known as D-alanine) and 2-phenylethanamine .[4]
-
Oxidation: Exposure to oxidative agents can lead to several products. The primary amine can be oxidized to an imine, which may subsequently hydrolyze to form a ketone (2-keto-N-(2-phenylethyl)propanamide ). The phenylethyl group can also be oxidized, potentially leading to products like phenylacetic acid after cleavage.[6][7]
-
Photodegradation: Aromatic compounds can absorb energy from light, leading to the formation of reactive radical species. This can result in a complex mixture of degradation products, including those arising from ring substitution or cleavage of the molecule.[8][9]
Part 3: Troubleshooting Guide - Experimental Design & Execution
This section provides a structured approach to designing and troubleshooting your forced degradation experiments.
Workflow for a Forced Degradation Study
The following workflow provides a systematic process for conducting these studies.
Caption: A systematic workflow for conducting forced degradation studies.
Recommended Forced Degradation Conditions
The key to a successful study is to achieve a target degradation of 5-20%.[4] This provides sufficient quantities of degradants for detection without destroying the parent molecule entirely.
| Stress Condition | Reagent / Condition | Typical Concentration | Temperature | Duration | Purpose |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp to 70°C | Up to 7 days | To induce acid-catalyzed amide cleavage.[4] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp to 70°C | Up to 7 days | To induce base-catalyzed amide cleavage.[4] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp | Up to 7 days | To simulate oxidative degradation.[10] |
| Thermal | Dry Heat / High Humidity | 60°C - 80°C | N/A | Up to 7 days | To assess the effect of heat on stability.[10] |
| Photostability | UV & Visible Light | ICH Q1B specified | Room Temp | N/A | To assess light sensitivity. |
Troubleshooting Common Issues
-
Q: I don't observe any degradation after applying stress.
-
A: Your conditions may be too mild. Incrementally increase the stressor concentration, temperature, or exposure time. For example, if 0.1 M HCl at 40°C shows no effect after 24 hours, try 1 M HCl or increase the temperature to 60°C.
-
-
Q: My sample degraded almost completely.
-
A: Your conditions are too harsh. Reduce the stressor concentration, lower the temperature, or shorten the exposure time. Take samples at earlier time points (e.g., 2, 6, 12 hours) to catch the optimal degradation level.
-
-
Q: My chromatogram shows poorly separated peaks.
-
A: This indicates the analytical method is not "stability-indicating." Method development is required. Try adjusting the mobile phase gradient, changing the pH of the aqueous phase, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Part 4: Detailed Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of (2R)-2-amino-N-(2-phenylethyl)propanamide in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the chosen acid or base (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M).
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (to achieve a final concentration of 3%).
-
Control: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of the solvent used for the stressor (e.g., water).
-
-
Incubation: Place the vials in the appropriate environment (e.g., a heating block for thermal stress, a photostability chamber). Keep control samples under ambient, dark conditions.
-
Sampling & Quenching: At specified time points (e.g., 24, 48, 96 hours), withdraw an aliquot of each sample. Immediately neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction. Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing a method capable of separating the parent compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Validation Principle: Inject the stressed samples. A method is considered stability-indicating when the parent peak is spectrally pure and baseline-resolved from all degradation product peaks.[2][11]
Protocol 3: Degradant Identification by LC-MS
-
Interface HPLC with MS: Use the developed HPLC method and direct the eluent into a mass spectrometer (e.g., a Q-TOF or Orbitrap for high mass accuracy).
-
Acquire Data: Collect mass spectra across the entire chromatogram.
-
Data Analysis:
-
Extract the mass spectrum for each new peak observed in the stressed samples.
-
Confirm Known Degradants: Compare the measured mass-to-charge ratio (m/z) of the degradation peaks with the theoretical masses of predicted products (e.g., 2-phenylethanamine and D-alanine from hydrolysis).
-
Identify Unknown Degradants: For unexpected peaks, use the accurate mass to propose an elemental formula. Perform MS/MS fragmentation analysis to obtain structural information and elucidate the structure of the unknown degradant.[12]
-
References
- AMSbiopharma. (2025, December 11).
- Lee, E.A., & Strahan, A.P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Open-File Report 2003-173.
- Hesso, A., & Kostiainen, R. (1991). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Rapid Communications in Mass Spectrometry, 5(2), 59-61.
- CN103512996B. (n.d.). Analysis method for amide compounds.
- Molnar, L. K. (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine.
- Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 23-30.
- BioPharmaSpec. (n.d.).
- Kienhuis, C. B. M., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 258(1), 50-55.
- Alsante, K. M., & Hata, G. L. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- Dussy, F. E., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Chemistry, 7, 236.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Sahu, R., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 719–734.
- Dussy, F. E., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Chemistry, 7, 236.
- Ananda, S., et al. (1979). Kinetics & Mechanism of Oxidation of 2-Amino-2-methyl-I. Indian Journal of Chemistry, 18A, 477-480.
- Sigma-Aldrich. (n.d.). (R)-2-Aminopropanamide.
- ResearchGate. (n.d.).
- Rashan, L. J., et al. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde.
- Rashan, L. J., et al. (2025, August 10). Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde.
- CN1911899A. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.
- Pal, T. K., et al. (2014). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 38(10), 4819-4829.
- LookChem. (n.d.). 2-hydroxy-N-(2-phenylethyl)propanamide.
- Al-Wabli, R. I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5128.
- Pal, T. K., et al. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Department of Chemistry, IIT Kharagpur.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 787-793.
- PubChem. (n.d.). (2R)-2-Amino-2-phenylacetamide.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711.
- MDPI. (2025, April 16). N-(2,2-Diphenylethyl)furan-2-carboxamide.
- ResearchGate. (n.d.). Forced degradation of fentanyl: Identification and analysis of impurities and degradants.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide.
- CA1233482A. (n.d.). Process for preparing 2-hydroxy-2-phenylethylamines.
- PubChem. (n.d.). 2-hydroxy-2-methyl-N-(2-phenylethyl)propanamide.
- Wang, Z., et al. (2024). Photodegradation of Poly(Ether-B-amide) catalyzed by bismuth radiopaque additive. Polymer Testing, 131, 108347.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- CDN Isotopes. (n.d.). (2R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide-3,3,3-d3.
- PubChem. (n.d.). N-(2-Phenylethyl)propanamide.
- Twitty, C. N., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(15), 6882–6887.
- Kim, Y. S., et al. (2003). N-phenethyl-2-phenylacetamide isolated from Xenorhabdus nematophilus induces apoptosis through caspase activation and calpain-mediated Bax cleavage in U937 cells. International Journal of Oncology, 22(1), 151-157.
- Tahraoui, H., et al. (2024). Sustainable Photodegradation of Amoxicillin in Wastewater with a Nickel Aluminate and ZnO Heterosystem Oxides: Experimental and Gaussian Process Regression Modeling Studies. Molecules, 29(23), 5123.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. scispace.com [scispace.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Stabilization of (2R)-2-amino-N-(2-phenylethyl)propanamide
Case ID: HYGRO-PROTO-2R-ALA-09 Subject: Resolution of Hygroscopicity and Physical Instability in Chiral Amine Intermediates Applicable Molecule: (2R)-2-amino-N-(2-phenylethyl)propanamide (D-Alanine phenethylamide) Classification: Critical Process Parameter (CPP) Advisory
Executive Summary & Issue Diagnosis
The Problem: Users frequently report that (2R)-2-amino-N-(2-phenylethyl)propanamide (herein referred to as 2R-APP ) transitions from a solid to a sticky gum or oil upon exposure to ambient air. This deliquescence leads to:
-
Stoichiometric Errors: Inaccurate weighing due to rapid water uptake.
-
Chemical Instability: Hydrolysis of the amide bond or carbamate formation on the free primary amine (reaction with atmospheric CO₂).
-
Process Failure: Caking in hoppers and poor flowability during capsule filling.
The Root Cause: 2R-APP contains a primary amine and a secondary amide capable of significant hydrogen bonding.
-
Free Base: As a free base, the molecule is likely an oil or low-melting solid with high affinity for atmospheric moisture.
-
HCl Salt: While commonly used, the hydrochloride salt of short-chain amino acid amides is often hygroscopic , forming non-stoichiometric hydrates that deliquesce above 40-50% Relative Humidity (RH).
Immediate Mitigation: Handling the Current Batch (Triage)
If you have a batch currently in use that is absorbing moisture, follow these immediate "Triage" protocols to salvage the material.
Protocol A: The "Schlenk" Weighing Method
Use this when accurate stoichiometry is critical for the next reaction step.
-
Environment: Do not open the container on an open bench. Move the container to a Glove Box (N₂ or Ar atmosphere, <10 ppm H₂O) or use a Flexible Glove Bag .
-
Drying: If the material is already gummy, dissolve in anhydrous dichloromethane (DCM) , dry over MgSO₄, filter, and strip solvent under high vacuum (<1 mbar) at 30°C for 4 hours. Backfill with Argon.
-
Aliquot Storage: Subdivide the dried material into single-use glass vials with septum caps inside the inert environment. Parafilm alone is insufficient; use electrical tape or heat-shrink bands over the caps.
Protocol B: Re-Isolation via Lyophilization
Use this if the material has caked but not degraded.
-
Dissolve the caked solid in t-Butanol/Water (4:1 v/v) .
-
Freeze rapidly using a dry ice/acetone bath (Shell freezing is preferred to maximize surface area).
-
Lyophilize for 24-48 hours. The resulting fluffy powder will have a reduced surface-area-to-volume ratio compared to the gum, temporarily slowing moisture uptake.
Long-Term Solution: Salt Selection Strategy
The most robust solution is Chemical Modification via salt screening. The goal is to disrupt the hygroscopic lattice of the HCl salt or free base and replace it with a counter-ion that packs efficiently and excludes water.
Recommended Counter-Ions
Based on the structural motif of chiral amino-amides, we recommend the following screen. Tosylate is the primary recommendation due to the lipophilic nature of the phenylethyl group interacting favorably with the toluene ring (π-π stacking).
| Salt Form | Hygroscopicity Risk | Crystallinity Potential | Rationale |
| Hydrochloride | High | Moderate | Standard, but often forms deliquescent hydrates. |
| p-Toluenesulfonate (Tosylate) | Low | High | Large lipophilic anion reduces water affinity; π-stacking stabilizes lattice. |
| Fumarate | Low | High | High melting point; dicarboxylic acid often bridges two amine units, creating a stable network. |
| L-Tartrate | Moderate | High | Matches chirality; useful if enantiomeric enrichment is also needed. |
Experimental Workflow: The Salt Screen
Perform this screen on a 100mg scale before scale-up.
Step 1: Free Base Generation Dissolve current salt in water; adjust pH to 10 with NaOH; extract into EtOAc; dry (Na₂SO₄) and concentrate to oil.
Step 2: Salt Formation
-
Dissolve Free Base (1 eq) in EtOH/Isopropanol (1:3) .
-
Add Acid (1.05 eq for mono-acids, 0.55 eq for di-acids) dissolved in warm EtOH.
-
Cooling Ramp: Cool from 50°C to 0°C at a rate of 5°C/hour.
-
Harvest: Filter solids. If no solid forms, add MTBE as an anti-solvent.
Visualizing the Solution
The following diagram illustrates the decision matrix for stabilizing 2R-APP.
Figure 1: Decision Matrix for stabilizing (2R)-2-amino-N-(2-phenylethyl)propanamide via salt selection.
Frequently Asked Questions (FAQ)
Q1: Can I just dry the sticky solid in a vacuum oven to fix it? A: Only temporarily. If the material has chemically degraded (hydrolyzed), drying will not restore purity. If it is just wet, vacuum drying will work, but as soon as you break the vacuum, it will re-absorb moisture within minutes unless you switch to the Tosylate or Fumarate salt forms.
Q2: Why is the Tosylate salt less hygroscopic than the Hydrochloride? A: The Chloride ion (Cl⁻) is small and has a high charge density, making it very effective at attracting water dipoles. The Tosylate anion (CH₃C₆H₄SO₃⁻) is bulky and lipophilic. It packs into the crystal lattice in a way that shields the charged amine and leaves fewer "holes" for water molecules to occupy.
Q3: I see an impurity peak at M+18 or M+44 in my LCMS. What is it? A:
-
M+18: Likely the hydrolysis product (D-Alanine) if the amide bond cleaved due to moisture.
-
M+44: Likely the Carbamate species. Primary amines react reversibly with atmospheric CO₂ to form carbamic acids/salts. This confirms the material was exposed to air.
Q4: What is the recommended storage condition for the stabilized salt? A: Even with a stable salt, we recommend:
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary: Heat-sealed aluminum foil bag with a silica gel sachet.
-
Temp: 2-8°C (Refrigerated).
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Cited for: General principles of salt selection and counter-ion properties (Tosyl
-
Newman, A. (2013). Solid-State Analysis of the Active Pharmaceutical Ingredient. In Chemical Engineering in the Pharmaceutical Industry.
- Cited for: Methodology regarding Dynamic Vapor Sorption (DVS) and polymorph screening.
-
FDA Guidance for Industry. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- Cited for: Compliance requirements regarding handling of unstable intermedi
Sources
overcoming steric hindrance in (2R)-2-amino-N-(2-phenylethyl)propanamide coupling
Technical Support Center: Optimization of (2R)-2-amino-N-(2-phenylethyl)propanamide Synthesis
Executive Summary
You are encountering difficulties in synthesizing (2R)-2-amino-N-(2-phenylethyl)propanamide (D-Ala-Phenethylamide). While the steric bulk of D-Alanine and Phenethylamine is moderate compared to quaternary amino acids (e.g., Aib), "effective" steric hindrance often arises from N-protecting group shielding (e.g., Boc, Fmoc, Trityl) or supramolecular aggregation (beta-sheet formation) during the activation state.
This guide provides a high-efficiency protocol utilizing Third-Generation Uronium/Aminium coupling reagents (COMU/HATU) to overcome these kinetic barriers while strictly maintaining the (2R) stereocenter.
Module 1: Diagnostic & Reagent Selection
Before altering your protocol, confirm the source of the "hindrance." In many D-Alanine couplings, low yield is often misdiagnosed as steric hindrance when it is actually electronic deactivation or rapid hydrolysis of the active ester.
The "Hardware": Coupling Reagent Hierarchy
For difficult couplings where standard EDC/NHS or HBTU fails, you must upgrade to reagents containing the HOAt or Oxyma moiety.[1] These additives destabilize the active ester just enough to accelerate nucleophilic attack, bypassing steric walls.
| Reagent Class | Reagent | Steric Penetration | Racemization Risk | Recommendation |
| Gen 3 (Gold Std) | COMU | High | Low | Primary Recommendation. Superior solubility; visual color change monitoring; safer than HATU. |
| Gen 3 (Legacy) | HATU | High | Low-Medium | Alternative. Use if COMU is unavailable. Warning: Explosive properties; difficult byproduct removal. |
| Gen 2 | HBTU/TBTU | Low | Medium | Avoid. Ineffective for hindered interfaces; high racemization risk for D-amino acids. |
| Carbodiimide | EDC/DIC | Low | Low | Avoid for hindered steps unless using HOAt additive. Too slow. |
The "Environment": Solvent & Base[2][3][4]
-
Solvent: Switch from DCM to DMF or NMP . Polar aprotic solvents disrupt aggregation that mimics steric hindrance.
-
Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA if racemization is observed. Collidine is a weaker base that is sufficient for activation but less likely to abstract the
-proton of D-Alanine.
Module 2: The Mechanism of Action
To understand why we select COMU , observe the activation pathway below. Unlike Carbodiimides, COMU generates a highly reactive Oxyma ester in situ. The morpholino group acts as an internal base/scavenger, driving the reaction forward even in crowded steric pockets.
Figure 1: The COMU activation cycle. The Oxyma active ester is less bulky than OBt esters, allowing easier access for the phenethylamine nucleophile.
Module 3: Optimized Experimental Protocol
Target: Synthesis of Boc-(2R)-Ala-N-(2-phenylethyl)amide (Precursor to final product) Scale: 1.0 mmol Estimated Time: 2-3 Hours
Materials:
-
Acid: Boc-D-Ala-OH (1.0 eq, 189 mg)
-
Amine: 2-Phenylethylamine (1.1 eq, 138 µL)
-
Coupling Reagent: COMU (1.0 eq, 428 mg)
-
Additive: Oxyma Pure (1.0 eq, 142 mg) — Optional but recommended for chiral safety.
-
Base: DIPEA (2.0 eq, 348 µL) — Switch to Collidine if racemization occurs.
-
Solvent: Anhydrous DMF (5 mL, 0.2M concentration)
Step-by-Step Procedure:
-
Pre-Activation (Crucial for Hindrance):
-
Dissolve Boc-D-Ala-OH and COMU (and Oxyma if using) in anhydrous DMF in a round-bottom flask.
-
Cool to 0°C in an ice bath.
-
Add Base (DIPEA) dropwise.
-
Observation: The solution should turn yellow (characteristic of COMU activation).[2]
-
Stir at 0°C for 2–5 minutes . Do not over-activate; prolonged activation without amine leads to racemization.
-
-
Coupling:
-
Add 2-Phenylethylamine dropwise to the cold mixture.
-
Remove the ice bath after 10 minutes and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 1–2 hours .
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The yellow color of COMU will fade to colorless as the reagent is consumed.
-
-
Work-Up (The COMU Advantage):
-
COMU byproducts are water-soluble.[2]
-
Dilute reaction with EtOAc (50 mL).
-
Wash sequence:
-
1M NaHCO₃ (3x) – Removes unreacted acid/Oxyma.
-
1M HCl (3x) – Removes unreacted amine/base.
-
Brine (1x).
-
-
Dry over MgSO₄, filter, and concentrate.
-
-
Final Deprotection (To get (2R)-2-amino...):
-
Dissolve the intermediate in DCM/TFA (1:1). Stir 30 mins. Evaporate TFA. Precipitate with cold ether to get the TFA salt of the target.
-
Module 4: Troubleshooting & FAQs
If the standard protocol fails, use this logic tree to diagnose the failure mode.
Figure 2: Decision matrix for troubleshooting coupling failures.
Frequently Asked Questions
Q1: Why use COMU over HATU?
A: While both are excellent for hindered couplings, HATU poses explosion risks and its byproduct (tetramethylurea) is harder to remove. COMU shows higher solubility in DMF and allows visual monitoring (Yellow
Q2: I see a "double peak" in HPLC. Is this racemization? A: It is highly likely. D-Alanine is susceptible to racemization via the oxazolone mechanism if activation is too slow or base is too strong.
-
Fix: Switch the base to 2,4,6-Collidine (TMP) . It is non-nucleophilic and too bulky to abstract the
-proton, significantly reducing epimerization [3].
Q3: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating (max 50°C) helps overcome steric/aggregation barriers but increases the risk of racemization. If using microwave, omit pre-activation and add all reagents simultaneously to minimize the lifetime of the activated ester before amine attack [4].
Q4: My starting material (Phenethylamine) is an oil and hard to weigh. Can I use the HCl salt? A: Yes. If using Phenethylamine[3]·HCl, you must add an extra equivalent of base (e.g., 3.0 eq DIPEA total) to neutralize the salt and free the amine for coupling.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
BenchChem Technical Support. (2025). The Advent of COMU: A Paradigm Shift in Peptide Synthesis. BenchChem Knowledge Base. 2
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. 1
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[2] Technical Notes. 4[3][5][6][7][8]
-
ChemicalBook. (2023). The process of COMU coupling reaction. ChemicalBook Protocols. 9
Sources
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | MDPI [mdpi.com]
- 9. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of (2R)-2-amino-N-(2-phenylethyl)propanamide using LC-MS
In the landscape of pharmaceutical development, the rigorous validation of a compound's purity is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. This is particularly true for chiral molecules like (2R)-2-amino-N-(2-phenylethyl)propanamide, where stereoisomeric impurities can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this compound, contrasted with other analytical techniques. We will delve into the causality behind experimental choices, presenting a self-validating protocol that ensures data integrity and trustworthiness.
Chapter 1: Understanding the Analyte and Its Potential Impurities
(2R)-2-amino-N-(2-phenylethyl)propanamide is a chiral molecule with a primary amine and an amide functional group.[1][2] Its stereospecific synthesis is crucial, as the biological activity is often associated with a single enantiomer. Consequently, the primary impurity of concern is its enantiomer, (2S)-2-amino-N-(2-phenylethyl)propanamide.
Beyond the enantiomeric impurity, a comprehensive purity assessment must consider other potential impurities derived from the synthetic route and degradation. These can include:
-
Starting materials: Unreacted (2R)-alanine and 2-phenylethylamine.
-
Diastereomers: If chiral starting materials with multiple stereocenters are used.
-
By-products: Resulting from side reactions during the amide bond formation.
-
Degradants: Arising from hydrolysis of the amide bond or oxidation of the amine.
Sources
Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Characterization
An In-Depth Technical Guide to the Infrared Spectroscopy of (2R)-2-amino-N-(2-phenylethyl)propanamide: A Comparative Analysis
In the landscape of pharmaceutical development and quality control, the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly specific method for molecular fingerprinting.[1][2] The technique probes the vibrational modes of chemical bonds within a molecule, providing a unique spectrum that reveals the functional groups present.[1] For drug development professionals, FTIR, particularly when coupled with the Attenuated Total Reflectance (ATR) sampling technique, offers a powerful tool for confirming the identity of raw materials, detecting impurities, and ensuring batch-to-batch consistency with minimal sample preparation.[3][4]
This guide provides a comprehensive analysis of the expected infrared (IR) absorption bands for (2R)-2-amino-N-(2-phenylethyl)propanamide , a chiral molecule featuring a primary amine, a secondary amide, and a phenyl group. Due to the absence of a publicly available reference spectrum for this specific compound, this guide will deconstruct the molecule into its constituent functional groups to predict its IR spectrum. To provide a robust comparative framework, these predicted bands will be analyzed alongside the known spectral features of structurally related compounds. This approach not only serves to characterize the target molecule but also illustrates the diagnostic power of IR spectroscopy in distinguishing between similar chemical structures.
Molecular Structure and Expected Vibrational Modes
The structure of (2R)-2-amino-N-(2-phenylethyl)propanamide contains several key functional groups, each with characteristic vibrational frequencies. A thorough analysis requires dissecting the molecule and anticipating the spectral contributions of each component.
-
Primary Amine (-NH₂): Attached to the chiral center, this group is expected to exhibit characteristic stretching and bending vibrations.
-
Secondary Amide (-CONH-): This central linkage gives rise to some of the most prominent bands in the spectrum, including the C=O stretch (Amide I) and the N-H bend/C-N stretch combination (Amide II).
-
Phenyl Group (-C₆H₅): The aromatic ring will produce distinct C-H stretching bands and C=C in-ring stretching vibrations.
-
Alkyl Chain (-CH₂-, -CH₃, -CH-): The aliphatic portions of the molecule will contribute to the C-H stretching and bending regions of the spectrum.
Predictive Analysis of the IR Spectrum
Based on established group frequencies, the IR spectrum of (2R)-2-amino-N-(2-phenylethyl)propanamide can be predicted. The following sections detail the expected absorption bands.
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
This high-frequency region is diagnostically rich. The presence of two different N-H functionalities (primary amine and secondary amide) creates a complex but informative pattern.
-
Primary Amine N-H Stretches: Primary amides and amines typically show two bands corresponding to the asymmetric and symmetric N-H stretching vibrations.[5] For the -NH₂ group in our target molecule, these are expected near 3350 cm⁻¹ and 3180 cm⁻¹ . Hydrogen bonding in the solid state will likely cause these bands to be broad.[6]
-
Secondary Amide N-H Stretch: Secondary amides exhibit a single N-H stretching band, typically in the range of 3370-3170 cm⁻¹ .[5] This peak will likely overlap with the primary amine stretches, contributing to a broad absorption envelope.
-
Aromatic C-H Stretches: The C-H bonds on the phenyl ring will produce sharp, medium-intensity absorptions at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]
-
Aliphatic C-H Stretches: The sp³-hybridized C-H bonds of the ethyl and propyl groups will result in strong, sharp absorptions just below 3000 cm⁻¹, generally between 3000-2850 cm⁻¹ .[7]
The Carbonyl and Double Bond Region (1700 - 1500 cm⁻¹)
This region is dominated by the strong carbonyl absorption of the amide and the bending vibrations of the N-H groups.
-
Amide I Band (C=O Stretch): The C=O stretching vibration of the secondary amide is one of the most intense and reliable bands in the spectrum. For solid-state secondary amides, this "Amide I" band is expected to appear in the 1680-1630 cm⁻¹ region.[5] Its precise position is sensitive to hydrogen bonding.[8]
-
Primary Amine Scissoring (N-H Bend): Primary amines exhibit an N-H bending (scissoring) vibration between 1650-1580 cm⁻¹ .[9] This band may overlap with the stronger Amide I band.
-
Amide II Band (N-H Bend and C-N Stretch): A unique feature of secondary amides is the Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[6] This strong band is typically found between 1570-1515 cm⁻¹ in solid samples and serves as a key identifier for the secondary amide linkage.[5][6]
-
Aromatic C=C Stretches: The phenyl ring exhibits in-ring C=C stretching vibrations that typically appear as two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[7]
Comparative Analysis with Structurally Related Molecules
To contextualize the predicted spectrum, it is instructive to compare it with the known IR data of simpler, related molecules. We will use N-(2-phenylethyl)acetamide as our primary comparison. This molecule is identical to our target compound but lacks the primary amine group at the alpha-carbon, allowing us to isolate the spectral contributions of that crucial functional group.
| Functional Group Vibration | **Predicted Wavenumber for (2R)-2-amino-N-(2-phenylethyl)propanamide (cm⁻¹) ** | Literature Wavenumber for N-(2-phenylethyl)acetamide (cm⁻¹)[10] | Comments on Comparison |
| Primary Amine N-H Stretch | ~3350 & ~3180 (two bands, broad) | Absent | The presence of two distinct N-H stretching bands is a key differentiator for the target molecule. |
| Secondary Amide N-H Stretch | ~3300 (one band, broad, likely overlapped) | ~3300 | Both molecules possess this secondary amide N-H stretch. |
| Aromatic C-H Stretch | 3100 - 3000 | ~3020 | Both molecules exhibit this feature due to the phenyl group. |
| Aliphatic C-H Stretch | 3000 - 2850 | ~2920 | Both molecules have significant aliphatic C-H content. |
| Amide I (C=O Stretch) | 1680 - 1630 (very strong) | ~1635 | The strong Amide I band is a cornerstone feature for both compounds. |
| Primary Amine N-H Bend | 1650 - 1580 (medium, may overlap) | Absent | This absorption, while potentially masked by the Amide I band, is unique to the target molecule. |
| Amide II (N-H Bend/C-N Stretch) | 1570 - 1515 (strong) | ~1550 | The strong Amide II band is a definitive marker for the secondary amide in both molecules. |
| Aromatic C=C Stretch | 1600 - 1450 | ~1495, ~1450 | Characteristic of the shared phenyl substituent. |
| C-N Stretch (Primary Amine) | ~1400 | Absent | The target molecule should have a C-N stretching band from the primary amine.[6] |
This comparative table highlights that while both molecules share the core characteristics of a secondary amide with a phenylethyl substituent (Amide I, Amide II, aromatic and aliphatic C-H stretches), the spectrum of (2R)-2-amino-N-(2-phenylethyl)propanamide will be uniquely defined by the additional absorptions arising from its primary amine group.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
The trustworthiness of spectral data hinges on a robust and reproducible experimental protocol. Attenuated Total Reflectance (ATR) is the preferred method for solid powders due to its simplicity and speed.[4][11]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Crystal Cleaning (Causality: This step is critical to prevent cross-contamination and ensure that the spectrum is solely from the sample of interest. A clean crystal provides a true background reference.) : Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a non-abrasive wipe. Allow the solvent to fully evaporate.
-
Background Collection (Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. By collecting this as a reference, these signals can be computationally subtracted from the sample spectrum, isolating the molecular fingerprint of the analyte.) : With the clean, empty ATR accessory in place, perform a background scan. This scan serves as the reference (100% transmittance).
-
Sample Application (Causality: Only a small amount of sample is needed as the ATR technique probes only the surface layer in direct contact with the crystal.) : Place a small amount of the solid (2R)-2-amino-N-(2-phenylethyl)propanamide powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure (Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, making intimate contact vital for strong absorption.) : Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface. Note the pressure setting to ensure reproducibility in future experiments.
-
Spectrum Collection (Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N). A resolution of 4 cm⁻¹ is standard for routine identification and provides a good balance between spectral detail and acquisition time.) : Collect the sample spectrum. A typical setting is 16 or 32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing and Analysis: The resulting spectrum will be automatically ratioed against the collected background, yielding a spectrum in absorbance or % transmittance. Label the significant peaks and compare them against the predicted values and reference data.
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal and pressure clamp using the same procedure as in Step 2.
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Validation and Trustworthiness in IR Spectroscopy
While IR is often used for qualitative identification, its methods can be validated for quantitative purposes, which is crucial in regulated environments.[12][13] Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Precision: Assessed by the repeatability of spectra from the same sample, ensuring that consistent pressure and sample placement yield nearly identical spectra.[12]
-
Accuracy: For quantitative methods, accuracy is determined by comparing results to a known standard. For qualitative ID, it is the ability to correctly identify the compound.[14]
-
Specificity: The ability to assess the analyte in the presence of other components. In IR, this is demonstrated by the unique fingerprint of the molecule, which should be distinguishable from related substances or impurities.
By following a standardized protocol and understanding the characteristic group frequencies, an analyst can be confident in the identity and quality of the material being tested.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of pharmaceutical molecules like (2R)-2-amino-N-(2-phenylethyl)propanamide. Through a systematic analysis of its functional groups—a primary amine, a secondary amide, and a phenyl ring—a detailed and predictive IR spectrum can be constructed. The most characteristic features are expected to be the complex N-H stretching region (~3350-3180 cm⁻¹), a very strong Amide I band (~1650 cm⁻¹), and a strong Amide II band (~1550 cm⁻¹). Comparison with N-(2-phenylethyl)acetamide effectively highlights the unique spectral signatures introduced by the primary amine group. When coupled with a robust experimental protocol using ATR-FTIR, this analytical approach provides a reliable and efficient method for the positive identification and quality assessment of this and other complex APIs in a research and drug development setting.
References
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). ResearchGate. Available at: [Link]
-
FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. (2025). Apex Instrument. Available at: [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Available at: [Link]
-
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM. Available at: [Link]
-
A Comprehensive Guide to FTIR Analysis. Agilent. Available at: [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. Available at: [Link]
-
Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. (2016). IOSR Journal of Applied Chemistry. Available at: [Link]
-
IR Spectrum: Amides. YouTube. Available at: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023). Spectroscopy Online. Available at: [Link]
-
Development and Validation of Infrared Spectroscopy Method for the Determination of Darunavir in Tablets. (2013). Scientific & Academic Publishing. Available at: [Link]
-
Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. (2021). PMC. Available at: [Link]
-
Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. ResearchGate. Available at: [Link]
-
Acetamide, N-(2-phenylethyl)-. NIST WebBook. Available at: [Link]
-
Secondary structure assignments of amide I band components in proteins a. ResearchGate. Available at: [Link]
-
N-(Phenethyl)phenylacetamide. NIST WebBook. Available at: [Link]
-
POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2023). International Journal of Novel Research and Development. Available at: [Link]
-
Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (2021). Journal of Chemical Education. Available at: [Link]
-
Development and Validation of Infrared Spectroscopy Methods for Rutin Compound Analysis. (2021). Indonesian Journal of Chemical Science. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]
-
N-(1-phenylethyl)acetamide. PubChem. Available at: [Link]
-
2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
-
N-methyl-N-(a-methylphenethyl)acetamide - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
-
Table of Characteristic IR Absorptions. Michigan State University. Available at: [Link]
-
Advanced Organic Chemistry: Infrared spectrum of propanamide. docbrown.info. Available at: [Link]
-
How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Available at: [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2020). MDPI. Available at: [Link]
Sources
- 1. azom.com [azom.com]
- 2. ijnrd.org [ijnrd.org]
- 3. apexinstrument.me [apexinstrument.me]
- 4. agilent.com [agilent.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. article.sapub.org [article.sapub.org]
- 14. Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing and Qualifying a Reference Standard for the Chiral Analysis of (2R)-2-amino-N-(2-phenylethyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the availability of high-purity, well-characterized reference standards is the bedrock of accurate and reproducible results. For novel or non-commercial compounds such as (2R)-2-amino-N-(2-phenylethyl)propanamide, a specific enantiomer with potential therapeutic applications, readily available certified reference standards are often scarce. This guide, therefore, provides a comprehensive framework for the establishment, qualification, and analytical application of an in-house reference standard for this chiral molecule. As a Senior Application Scientist, this document will navigate the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Imperative for a Well-Characterized In-House Reference Standard
The enantiomeric purity of a chiral drug substance is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. In the absence of a commercially available, pharmacopeia-grade reference standard for (2R)-2-amino-N-(2-phenylethyl)propanamide, the onus falls upon the research and development laboratory to prepare and thoroughly characterize an in-house standard. This internal standard becomes the benchmark for identity, purity, and assay of all subsequent batches of the material. The qualification process must be robust and well-documented to ensure its suitability for its intended analytical purpose, adhering to principles outlined in guidelines such as ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients.[1][2][3][4][5]
Establishing the Reference Standard: A Multi-faceted Analytical Approach
The qualification of an in-house reference standard is not a single test but a holistic evaluation of the molecule's identity, purity, and other critical properties. The following analytical techniques are indispensable in this process.
Structural Elucidation and Confirmation
A definitive confirmation of the chemical structure of the synthesized (2R)-2-amino-N-(2-phenylethyl)propanamide is the foundational step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As a gold standard for structural elucidation of organic molecules, NMR provides unambiguous information about the connectivity of atoms.[6][7] A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) should be employed to confirm the propanamide structure and the presence of the 2-phenylethyl group.[8][9][10]
-
Mass Spectrometry (MS) : This technique provides the molecular weight of the compound, corroborating the proposed structure. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Elemental Analysis : This classical technique determines the percentage of carbon, hydrogen, and nitrogen in the molecule, providing further evidence of its empirical formula.
Purity Assessment: A Comparative Overview of Key Techniques
A comprehensive purity profile requires the use of multiple analytical techniques, each with its own strengths in detecting different types of impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity, presence of the undesired (2S)-enantiomer. | High resolution and sensitivity for chiral separations.[11] | Requires development of a specific chiral method. |
| Gas Chromatography - Headspace (GC-HS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Quantification of residual solvents from the synthesis process. | Highly sensitive and specific for volatile impurities.[12][13][14][15][16] | Not suitable for non-volatile impurities. |
| Thermogravimetric Analysis (TGA) | Measurement of mass loss as a function of temperature. | Water content and other volatile impurities.[17][18][19] | Provides information on thermal stability. | Not specific for water; measures total volatile content.[20] |
| Karl Fischer Titration | Titration based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. | Specific determination of water content.[21][22][23] | Highly accurate and precise for water determination. | May not be suitable for all sample matrices. |
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
The development and validation of a robust chiral HPLC method is paramount for controlling the stereochemical integrity of (2R)-2-amino-N-(2-phenylethyl)propanamide.
Rationale for Method Selection
Given the chiral nature of the analyte, a chiral stationary phase (CSP) is essential for the separation of the (2R) and (2S) enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for the resolution of a wide range of chiral compounds, including those with amine and amide functionalities.[24][25] A normal-phase HPLC method is often a good starting point for such separations.
Step-by-Step Protocol
-
Chromatographic System : An HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase : A polysaccharide-based CSP, for example, a Chiralpak® column, is recommended.
-
Mobile Phase : A typical starting mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The addition of a small amount of a basic modifier like diethylamine can improve peak shape for amine-containing compounds.
-
Flow Rate : A flow rate of 1.0 mL/min is a standard starting point.
-
Column Temperature : The column should be maintained at a constant temperature, typically 25 °C, to ensure reproducible retention times.
-
Detection : UV detection at a wavelength where the analyte has significant absorbance, for instance, 210 nm or 254 nm, should be used.
-
Sample Preparation : Dissolve the reference standard material in the mobile phase to a concentration of approximately 1 mg/mL.
Method Validation
The developed chiral HPLC method must be validated to ensure it is fit for its intended purpose. The validation should assess the following parameters as per ICH guidelines:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and any other impurities.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy : The closeness of the test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Reference Standard Qualification Workflow
Caption: Workflow for establishing and qualifying an in-house reference standard.
Chiral HPLC Method Development and Validation Logic
Caption: Logical flow for chiral HPLC method development and validation.
Conclusion: Ensuring Analytical Confidence
Establishing a well-characterized in-house reference standard for (2R)-2-amino-N-(2-phenylethyl)propanamide is a critical endeavor for any research or development program involving this molecule. By employing a multi-technique approach to confirm its structure and meticulously assess its purity, scientists can have high confidence in the quality of their analytical data. The validated chiral HPLC method, benchmarked against this in-house standard, will serve as a reliable tool for the routine quality control and enantiomeric purity determination of this compound, ultimately supporting its journey through the drug development pipeline. The principles and protocols outlined in this guide provide a robust framework for achieving this essential analytical goal.
References
-
Chiral Purity Assays of Drug Substances. (n.d.). Regis Technologies, Inc. Retrieved February 26, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved February 26, 2026, from [Link]
-
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2026, February 24). IntuitionLabs. Retrieved February 26, 2026, from [Link]
-
Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. (2022, September 15). National Cancer Institute. Retrieved February 26, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Omics Online. Retrieved February 26, 2026, from [Link]
-
Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. (n.d.). ComplianceOnline. Retrieved February 26, 2026, from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved February 26, 2026, from [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. (2000, November 1). European Medicines Agency. Retrieved February 26, 2026, from [Link]
-
Karl Fischer titration. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved February 26, 2026, from [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. (n.d.). ECA Academy. Retrieved February 26, 2026, from [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). U.S. Food & Drug Administration. Retrieved February 26, 2026, from [Link]
-
High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. (n.d.). Shimadzu. Retrieved February 26, 2026, from [Link]
-
Residual solvent analysis by GC-Headspace. (n.d.). Scharlab. Retrieved February 26, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved February 26, 2026, from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved February 26, 2026, from [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications. Retrieved February 26, 2026, from [Link]
-
Are You Handling USP Reference Standards Appropriately? (2024, December 2). Lachman Consultants. Retrieved February 26, 2026, from [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). Pharmacopeia. Retrieved February 26, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 26, 2026, from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved February 26, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. Retrieved February 26, 2026, from [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved February 26, 2026, from [Link]
-
<11> USP REFERENCE STANDARDS. (n.d.). U.S. Pharmacopeia. Retrieved February 26, 2026, from [Link]
-
How Do You Prepare Reference Standards and Solutions? (2020, December 20). Spectroscopy Online. Retrieved February 26, 2026, from [Link]
-
Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM. Retrieved February 26, 2026, from [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. Retrieved February 26, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). Yakhak Hoeji. Retrieved February 26, 2026, from [Link]
-
USP: <11> Reference Standards - Draft published for Comment. (2024, May 15). ECA Academy. Retrieved February 26, 2026, from [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
TGA Analysis for Moisture Content. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 26, 2026, from [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI. Retrieved February 26, 2026, from [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Guidelines for the Selection and Use of Reference Materials. (n.d.). ILAC. Retrieved February 26, 2026, from [Link]
-
The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved February 26, 2026, from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Reference Standards for Potency Assays. (n.d.). BEBPA. Retrieved February 26, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. azom.com [azom.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mt.com [mt.com]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 23. mt.com [mt.com]
- 24. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 25. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling (2R)-2-amino-N-(2-phenylethyl)propanamide
[1]
Substance Identification & Risk Profile
Chemical Identity: (2R)-2-amino-N-(2-phenylethyl)propanamide Synonyms: D-Alanyl-phenethylamine; (2R)-N-phenethylalaninamide.[1][2] Pharmacological Class: Phenethylamine derivative / Amino acid amide prodrug.[1]
Senior Scientist Insight: While specific toxicological data for this exact isomer is limited, its structure dictates its handling protocols.[1] It is a conjugate of D-Alanine and Phenethylamine (PEA) .[1]
-
The "Trojan Horse" Risk: PEA is a potent CNS stimulant usually degraded rapidly by MAO-B. Amidation (especially with the D-isomer amino acid) typically increases metabolic stability, potentially allowing the molecule to cross the blood-brain barrier before releasing the active PEA moiety.[1]
-
Default Hazard Banding: In the absence of an established OEL (Occupational Exposure Limit), you must treat this as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
The PPE Matrix: A Tiered Defense System
Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy state of the material (Solid vs. Solution).[1]
| Protection Layer | Tier 1: Solution Handling (Dissolved/Oil) | Tier 2: Solid Handling (Powder/Weighing) | Technical Rationale |
| Respiratory | N95 or P3 Half-Mask | PAPR (Powered Air Purifying Respirator) or Glovebox | Solids pose the highest risk of inhalation.[1] The D-isomer stability means inhaled dust may have prolonged systemic effects.[1] |
| Dermal (Hands) | Double Nitrile (0.11 mm min) | Double Nitrile (Long cuff outer) | Phenethylamines are lipophilic; amides facilitate skin permeation.[1] Double gloving provides a "breakthrough" buffer.[1] |
| Body | Lab Coat (Cotton/Poly) | Tyvek® 400 (or equivalent) | Disposable coveralls prevent "take-home" contamination of street clothes.[1] |
| Eye/Face | Safety Glasses w/ Side Shields | Face Shield + Goggles | Protects against accidental powder puff or splash.[1][3] |
| Footwear | Closed-toe, non-absorbent | Shoe Covers (Booties) | Prevents tracking of active dust outside the containment zone.[1] |
Operational Protocol: The "Self-Validating" Workflow
Safety is not just what you wear; it is how you move.[1] This protocol uses Visual Checkpoints to validate safety at each step.
Phase A: Preparation (The Clean Zone)[1]
-
Pre-Check: Verify the Fume Hood/Biosafety Cabinet flow rate is >0.5 m/s.
-
Donning Sequence:
Phase B: Active Handling (The Hot Zone)[1]
-
Weighing: Use an analytical balance inside the containment enclosure.
-
Solubilization: Add solvent slowly to the solid.[1] Do not dump solid into solvent (avoids puff-back).[1]
-
Technique: Use the "Wet Method" for cleaning.[1] Never sweep dry powder.[1]
Phase C: Deactivation & Disposal
Since this is an amide, simple bleaching is insufficient.[1]
-
Liquid Waste: Collect in a dedicated "High Potency/Tox" carboy.
-
Solid Waste: All wipes, gloves, and weighing boats must be double-bagged in hazardous waste bags (usually yellow/red).[1]
-
Deactivation: For spill cleanup, use a two-step oxidant/surfactant method:
-
Step 1: Apply 10% Sodium Hypochlorite (Bleach) to oxidize the amine.[1]
-
Step 2: Wait 15 minutes.
-
Step 3: Clean with detergent (Surfactant) to remove the lipophilic residues.[1]
-
Destruction: Incineration is the only validated method for final destruction (DEA Form 41 compliant if regulated in your jurisdiction).[1]
-
Visualizations
Diagram 1: Exposure Risk & PPE Decision Logic
Caption: Logical flow for determining PPE requirements based on the physical state of the compound.
[1]
Diagram 2: Metabolic Activation Risk (The "Why")
Caption: The "Trojan Horse" mechanism.[1] The amide bond (1) protects the phenethylamine, allowing transport (2) before hydrolysis releases the active stimulant (3).[1]
[1]
Emergency Response
-
Inhalation: Remove victim to fresh air immediately.[1][5] If breathing is labored, administer oxygen.[1][6][7] Alert: Delayed pulmonary edema is rare for amides but monitor for CNS hyperactivity (tachycardia, agitation).[1]
-
Skin Contact: Wash with soap and water for 15 minutes .[1][5][8] Do not use alcohol or organic solvents; they enhance absorption of phenethylamines.[1]
-
Eye Contact: Flush with water for 15 minutes.[1][3][5][6] Lift eyelids.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10913788, (2R)-2-amino-N-(2-phenylethyl)propanamide.[1] Retrieved from [Link][1]
-
SafeBridge Consultants. Occupational Health Categorization and Handling of Potent Compounds.[1] (Industry Standard Guideline for HPAPI).[1] Retrieved from [Link][1]
-
U.S. Drug Enforcement Administration. Controlled Substances Act - Scheduling of Amphetamine Derivatives.[1] Retrieved from [Link][1]
Sources
- 1. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2r)-2-amino-n-(2-phenylethyl)propanamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
